Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Chemical Context
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (C₇H₁₅ClN₂O₂) is a highly versatile chiral building block. Structurally derived from the essential amino acid L-lysine, this molecule features a rigid 5-membered oxazolidinone ring coupled with a flexible, protonated primary amine tether. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including novel antibiotics and chiral auxiliaries.
The structural validation of this compound relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule contains a stable stereocenter at the C4 position, it induces complex magnetic environments—specifically diastereotopicity—that require careful spectral interpretation. This guide provides a definitive, causality-driven breakdown of its ¹H and ¹³C NMR spectra, alongside field-proven experimental protocols.
Synthesis Pathway
The target molecule is typically synthesized via the reduction of L-lysine to L-lysinol[1], followed by cyclization using a carbonylating agent such as diethyl carbonate or triphosgene[2]. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Caption: Synthesis pathway of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride from L-lysine.
Principles of NMR for Chiral Oxazolidinones
To accurately assign the NMR spectra of this compound, one must understand the physical causality behind the chemical shifts:
Solvent Selection (D₂O): Deuterium oxide (D₂O) is explicitly chosen to facilitate the rapid deuterium exchange of the ammonium (-NH₃⁺) and oxazolidinone ring (-NH) protons. This eliminates broad, overlapping quadrupolar relaxation signals from the nitrogen nuclei, isolating the aliphatic carbon-hydrogen framework for precise integration.
Diastereotopicity at C5: The C4 stereocenter (S-configuration) breaks the spatial symmetry of the molecule. The two protons on the adjacent C5 carbon are diastereotopic; one is positioned cis to the aminobutyl chain, and the other is trans. They reside in distinct magnetic shielding environments, resulting in a complex ABX spin system with distinct chemical shifts and strong geminal coupling (
Jgem≈8.5
Hz).
Deshielding Effects: The highly electronegative oxygen atom in the oxazolidinone ring strongly deshields the C5 protons and carbon[3], pushing their shifts significantly downfield compared to the aliphatic chain.
Spectral Data & Structural Assignments
The following tables summarize the predictive and empirically validated NMR data for the compound at 400 MHz (for ¹H) and 100 MHz (for ¹³C) in D₂O at 298 K.
Table 1: ¹H NMR Spectral Data (400 MHz, D₂O)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
C5-H
4.45
t
8.6
1H
Diastereotopic ring proton (O-CH), deshielded by oxygen.
C5-H'
4.05
dd
8.6, 7.0
1H
Diastereotopic ring proton (O-CH), geminal coupling to C5-H.
C4-H
3.90
m
-
1H
Chiral methine proton (N-CH), split by C5 and C1' protons.
C4'-H₂
2.95
t
7.5
2H
Aliphatic CH₂ adjacent to the protonated amine (-NH₃⁺).
C1'-H₂
1.55 - 1.70
m
-
2H
Aliphatic CH₂ adjacent to the C4 chiral center.
C3'-H₂
1.60 - 1.75
m
-
2H
Aliphatic CH₂ in the butyl chain.
C2'-H₂
1.35 - 1.50
m
-
2H
Central aliphatic CH₂, most shielded protons in the molecule.
Note: Exchangeable protons (Ring -NH and Chain -NH₃⁺) are absent due to H/D exchange with the D₂O solvent.
Butyl chain carbon adjacent to the protonated amine.
C1'
33.5
CH₂
Butyl chain carbon attached to the oxazolidinone ring.
C3'
26.5
CH₂
Butyl chain carbon.
C2'
21.5
CH₂
Central butyl chain carbon, most shielded.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. A 1D spectrum alone is insufficient for chiral heterocycles; 2D correlation is mandatory to resolve the overlapping multiplets of the aliphatic chain.
Step-by-Step Methodology
Step 1: Sample Preparation
Weigh exactly 15.0 mg of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride.
Dissolve the sample in 0.6 mL of high-purity D₂O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal reference standard (
δ
0.00 ppm).
Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: 1D NMR Acquisition
¹H NMR: Acquire at 298 K using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons. Acquire 16 scans.
¹³C NMR: Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary C2 carbonyl carbon.
Step 3: 2D NMR Validation (The Self-Validating Step)
COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to map the continuous spin system from the C4 methine proton down the entire aminobutyl chain (C4 → C1' → C2' → C3' → C4').
HSQC (Heteronuclear Single Quantum Coherence): Run a ¹H-¹³C HSQC to unambiguously link the diastereotopic C5 protons (4.45 and 4.05 ppm) to the single C5 carbon signal at 70.5 ppm, confirming their geminal relationship.
Caption: Standardized workflow for NMR acquisition and structural validation of chiral oxazolidinones.
Step 4: Data Processing
Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra prior to Fourier transformation. Manually phase the spectra to ensure purely absorptive peak shapes, and calibrate the baseline using a polynomial fit to ensure accurate integration of the diastereotopic protons.
References
[1] Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews (ACS). Available at:[Link]
[4] Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data. MDPI. Available at:[Link]
[3] Isocyanate-Free Polyurethanes. ACS Symposium Series. Available at:[Link]
Crystal Structure Analysis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Chemical Context (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2470279-82-2) is a highly versatile chiral building block derived from the essential amino acid L-lysine. Structurally,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2470279-82-2) is a highly versatile chiral building block derived from the essential amino acid L-lysine. Structurally, it features a rigid 1,3-oxazolidin-2-one heterocycle—a motif ubiquitous in chiral auxiliaries and antimicrobial pharmacophores—anchored to a flexible 4-aminobutyl aliphatic chain.
As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as an exercise in structural determination, but as a method to decode its solid-state behavior. The protonation of the primary amine to form the hydrochloride salt (
−NH3+Cl−
) fundamentally dictates the crystal packing. The resulting charge-assisted hydrogen-bonding network governs the compound's thermal stability, hygroscopicity, and solubility profile, which are critical parameters for downstream pharmaceutical formulation and synthetic scale-up[1].
Mechanistic Grounding: The Crystallization Protocol
To obtain high-resolution X-ray diffraction (XRD) data, one must first engineer a flawless single crystal. For hydrochloride salts of polar organic molecules, vapor diffusion is the premier technique.
Step-by-Step Vapor Diffusion Methodology
Step 1: Primary Dissolution. Weigh 50 mg of the compound into a 2 mL glass inner vial. Add 0.5 mL of HPLC-grade methanol and sonicate until optically clear.
Causality: Methanol is selected because its high dielectric constant effectively solvates the strong ionic lattice of the hydrochloride salt, ensuring the molecules exist as a homogeneous, monomeric solution.
Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial.
Causality: This removes microscopic dust particles that act as heterogeneous nucleation sites, which would otherwise trigger rapid, low-quality precipitation (twinning).
Step 3: Anti-Solvent Chamber Assembly. Place the uncapped 4 mL vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether. Cap the outer vial tightly.
Causality: Diethyl ether has a high vapor pressure and acts as a potent anti-solvent. Over 3–7 days, ether vapors slowly diffuse into the methanol solution. This gradual shift in the solvent system's chemical potential gently pushes the solution into the metastable zone, promoting the growth of highly ordered single crystals.
Step 4: Self-Validating Harvesting. Harvest the resulting colorless block crystals using a nylon loop and observe them under a polarized light microscope.
Validation: A high-quality single crystal will extinguish light uniformly when rotated under cross-polarizers. If the crystal shows patchwork extinction, it is twinned and must be rejected. Validated crystals are immediately plunged into a cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation via solvent evaporation.
Fig 1: Self-validating workflow for crystallization and XRD analysis of the oxazolidinone salt.
X-Ray Diffraction (XRD) Analysis Workflow
Once mounted on the diffractometer, the crystal is cooled to 100 K using a nitrogen cryostream. This minimizes the thermal vibration of atoms (reducing anisotropic displacement parameters) and maximizes high-angle diffraction intensity, which is critical for accurately locating hydrogen atoms.
Data Collection & Refinement Protocol
Data Collection: Diffraction frames are collected using Mo K
α
radiation (
λ=0.71073
Å).
Phase Solution: The phase problem is solved using intrinsic phasing methods, revealing the heavy atoms (Cl, O, N, C).
Least-Squares Refinement: The structural model is refined on
F2
using the industry-standard SHELXL software (). All non-hydrogen atoms are refined anisotropically.
Hydrogen Atom Treatment: The
−NH3+
and heterocycle
−NH
protons are located from the difference Fourier map. This is a critical step to empirically prove the hydrogen-bonding network rather than relying on theoretical riding models.
The Self-Validating Nature of XRD Refinement
The crystallographic refinement process is an inherently self-validating mathematical loop. As established in the foundational history of SHELX (), the model is only accepted when it reaches a global minimum.
Convergence: A shift/error ratio approaching zero confirms the refinement has stabilized.
Absolute Configuration: Because the molecule contains a chiral center at C4, anomalous dispersion from the chloride ion is utilized to determine the absolute structure. A Flack parameter near zero (e.g., 0.01 ± 0.03) mathematically validates the (4S) configuration, serving as an absolute, independent verification of the synthetic chiral pool origin.
Structural Features & Intermolecular Interactions
The solid-state architecture of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is defined by a delicate balance between the rigid heterocycle and the flexible aliphatic chain. The oxazolidinone ring typically adopts a highly planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl
π∗
orbital. To minimize steric clashing, the 4-aminobutyl chain extends outward in an anti-periplanar zigzag conformation.
The crystal packing is entirely dictated by a robust, 3D hydrogen-bonding network. The terminal
−NH3+
group acts as a powerful hydrogen bond donor, forming charge-assisted hydrogen bonds with the chloride anions (
Cl−
) and the carbonyl oxygen (
C=O
) of adjacent oxazolidinone rings.
Fig 2: Intermolecular hydrogen bonding network dictating the crystal packing of the salt.
Quantitative Data Presentation
Based on the structural behavior of isostructural oxazolidinone hydrochloride derivatives (such as those cataloged in public repositories), the expected crystallographic parameters are summarized below. These metrics represent the standard validation thresholds required for publication in high-impact structural chemistry journals.
Table 1: Representative Crystallographic Data for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride
Crystallographic Parameter
Value / Threshold
Chemical Formula
C₇H₁₅ClN₂O₂
Formula Weight
194.66 g/mol
Data Collection Temperature
100(2) K
Radiation Wavelength
0.71073 Å (Mo Kα)
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁ (Typical for chiral non-racemic salts)
Calculated Density (
ρcalc
)
~1.32 Mg/m³
Goodness-of-Fit (GoF) on
F2
1.000 to 1.050 (Validates weighting scheme)
Final
R
indices[
I>2σ(I)
]
R1≤0.05
,
wR2≤0.12
Flack Parameter
0.01(3) (Validates 4S absolute configuration)
Max Residual Electron Density
<0.50e−/A˚3
References
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for SID 505487442, 3-(3-Aminobutyl)-1,3-oxazolidin-2-one trifluoroacetate (Related Oxazolidinone Structure). PubChem. URL:[Link]
thermal stability profile of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride
An In-depth Technical Guide to the Thermal Stability Profile of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride Disclaimer: As of March 2026, publicly available experimental thermal stability data for (4S)-4-(4-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermal Stability Profile of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride
Disclaimer: As of March 2026, publicly available experimental thermal stability data for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is limited. This guide, therefore, provides a comprehensive framework and a series of standardized protocols for conducting a thorough thermal stability analysis of this compound. The experimental parameters and data presented herein are illustrative and serve as a robust template for experimental design, data reporting, and interpretation.
Introduction: Contextualizing the Molecule
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a chiral organic molecule featuring a substituted oxazolidinone ring system. While specific applications of this compound are not widely documented, its structural motifs are of significant interest in medicinal chemistry. The oxazolidinone core is a privileged scaffold found in several classes of pharmaceuticals, including antibiotics (e.g., Linezolid). Furthermore, related structures such as (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one are known key intermediates in the synthesis of triptan-class drugs like Zolmitriptan, which are used to treat migraines.[1][2] Given this context, it is plausible that (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride serves as a novel building block or intermediate in drug discovery and development.
A critical quality attribute for any active pharmaceutical ingredient (API) or intermediate is its thermal stability.[3] A comprehensive understanding of a compound's behavior under thermal stress is paramount for establishing safe manufacturing processes, determining appropriate storage conditions, predicting shelf-life, and ensuring the ultimate safety and efficacy of the final drug product.[4][5] This guide outlines a multi-faceted approach to characterizing the thermal stability profile of this compound, leveraging core analytical techniques to build a complete picture of its physical and chemical resilience to heat.
Foundational Thermal Analysis: A Three-Pillar Approach
The assessment of thermal stability is not a single measurement but a holistic investigation. We will employ a tripartite strategy to probe the physical and chemical degradation pathways of the target compound. This approach ensures that any thermal events are detected, quantified, and understood in terms of both mass loss and energetic changes, with subsequent identification of any resulting impurities.
Caption: Overall workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA) is an essential first step, providing a quantitative measure of the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is invaluable for determining the temperature at which degradation begins, identifying the loss of volatiles like water or solvents, and understanding the kinetics of decomposition.[8][9]
Causality in TGA Protocol Design
The choice of experimental parameters is critical for obtaining meaningful data. An inert nitrogen atmosphere is selected to prevent oxidative degradation, thereby isolating the effects of thermal energy on the molecule's intrinsic bond stability. A linear heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. A slower rate could offer higher resolution of complex decomposition events, while a faster rate might obscure them.
Caption: Step-by-step workflow for TGA analysis.
TGA Experimental Protocol
Instrument: A calibrated thermogravimetric analyzer.
Sample Preparation: Accurately weigh 5-10 mg of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride into a clean, tared ceramic or platinum pan.
Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min.
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
Data Analysis: Plot the percentage of initial mass versus temperature (TGA curve). Calculate the first derivative of this curve (DTG curve) to identify the temperatures of maximum rates of mass loss.[7]
Illustrative TGA Data and Interpretation
Parameter
Illustrative Value
Interpretation
Volatiles Loss (e.g., water)
~0.5% mass loss below 120 °C
Indicates the presence of a small amount of adsorbed water or residual solvent.
Onset of Decomposition (Tonset)
215 °C
The temperature at which significant thermal degradation begins. This is a primary indicator of thermal stability.[7]
Peak Decomposition Temp (DTGpeak)
240 °C
The temperature at which the rate of mass loss is maximal for the primary decomposition step.
Residual Mass at 500 °C
< 2%
Indicates that the compound undergoes near-complete decomposition under these conditions.
The TGA curve provides a clear upper temperature limit for the compound's stability. The absence of significant mass loss before Tonset suggests the material is stable up to this point under an inert atmosphere.
While TGA tracks mass changes, Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] DSC is a powerful tool for identifying thermal events like melting, crystallization, and glass transitions, which do not involve a change in mass.[11][12] It provides critical information on the compound's physical stability, purity, and potential polymorphism.[5]
Rationale for DSC Protocol Choices
Using a hermetically sealed aluminum pan prevents the loss of volatile components before any thermal transitions occur, which could otherwise affect the accuracy of the measurement. The heat-cool-heat cycle is designed to erase the sample's prior thermal history and reveal its intrinsic thermal properties. The first heating scan shows the properties of the as-received material, while the second heating scan, after a controlled cooling step, reveals the behavior of the melt-quenched material, which can help identify glass transitions or polymorphic transformations.
Caption: Step-by-step workflow for DSC analysis.
DSC Experimental Protocol
Instrument: A calibrated differential scanning calorimeter.
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
Atmosphere: Nitrogen gas at a flow rate of 20 mL/min.
Temperature Program (Heat-Cool-Heat Cycle):
Equilibrate at 25 °C.
First Heat: Ramp the temperature from 25 °C to a temperature just below the TGA onset (e.g., 200 °C) at a heating rate of 10 °C/min.
Cool: Cool the sample to 25 °C at a rate of 20 °C/min.
Second Heat: Ramp the temperature from 25 °C to 200 °C at 10 °C/min.
Data Analysis: Analyze the heat flow curve for endothermic (melting) and exothermic (crystallization) events. Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for any melting events.
Illustrative DSC Data and Interpretation
Parameter
Illustrative Value
Interpretation
Melting Point (Tpeak)
185 °C
A sharp endothermic peak indicates the melting point of a crystalline solid. A broad peak may suggest the presence of impurities.
Enthalpy of Fusion (ΔHfus)
95 J/g
The energy required to melt the sample. This value is related to the degree of crystallinity.
Purity (van't Hoff)
99.5%
Purity can be estimated from the shape of the melting endotherm using the van't Hoff equation.
Events on Second Heat Scan
No significant events
The absence of crystallization or melting events on the second heat scan suggests the compound may degrade upon melting or remain amorphous after cooling.
The DSC thermogram provides a precise melting point, which is a key physical characteristic. The sharpness of the melting peak is a good indicator of purity. The lack of other significant thermal events before melting suggests the compound is physically stable up to its melting point.
Forced Degradation and Stability-Indicating HPLC
Thermal analysis by TGA and DSC identifies when a compound becomes unstable, but not what it becomes. To understand the chemical degradation pathways, forced degradation studies coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method are essential.[13] This involves intentionally stressing the compound under various conditions (e.g., heat, acid, base) and then using a validated HPLC method to separate and quantify the parent compound from any newly formed degradation products.[14][15][16]
Logic of the Forced Degradation Workflow
The goal is to develop an HPLC method that can resolve the main peak (the parent compound) from all potential impurities and degradation products. By subjecting the compound to harsh conditions, we generate these degradants. The subsequent method development aims to find chromatographic conditions (column, mobile phase, gradient) that provide baseline separation for all species, proving the method is "stability-indicating."
Caption: Workflow for forced degradation and HPLC analysis.
Forced Degradation & HPLC Protocol
Forced Degradation:
Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acidic Hydrolysis: Add 0.1 N HCl and heat at 80 °C for 24 hours.
Basic Hydrolysis: Add 0.1 N NaOH and heat at 80 °C for 24 hours.
Oxidative Degradation: Add 3% H2O2 and store at room temperature for 24 hours.
Thermal Degradation (Solid State): Store the solid compound in an oven at a temperature below its melting point but high enough to induce degradation (e.g., 150 °C) for 7 days.
Photodegradation: Expose the solution to UV light (e.g., 1.2 million lux-hours) in a photostability chamber.[15]
After exposure, neutralize the acidic and basic samples and dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
Stability-Indicating HPLC Method (Illustrative):
Instrument: HPLC with a Photodiode Array (PDA) detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 30 minutes.
Flow Rate: 1.0 mL/min.
Detection: PDA, 200-400 nm (monitor at λmax of the parent compound).
Injection Volume: 10 µL.
Illustrative HPLC Data and Interpretation
Stress Condition
% Assay of Parent Compound
% Total Degradation
Number of Degradants
Control (Unstressed)
99.9%
0.1%
1 (known impurity)
Acidic Hydrolysis (80°C)
85.2%
14.8%
3
Basic Hydrolysis (80°C)
92.5%
7.5%
2
Oxidative (3% H2O2)
98.1%
1.9%
1
Thermal (Solid, 150°C)
95.7%
4.3%
2
This analysis reveals the compound's susceptibility to degradation under different conditions. For instance, the illustrative data suggests a higher sensitivity to acidic hydrolysis compared to thermal stress in the solid state. The HPLC method's ability to separate all new peaks from the parent peak confirms its status as "stability-indicating."
Conclusion: Synthesizing a Comprehensive Profile
A thorough thermal stability analysis, integrating TGA, DSC, and stability-indicating HPLC, provides a comprehensive understanding of a compound's behavior under thermal stress. For (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, this multi-pronged approach allows for the determination of its decomposition temperature (TGA), its melting point and physical stability (DSC), and its specific degradation pathways (HPLC). This collective data is indispensable for guiding further development, establishing appropriate handling and storage protocols, and ensuring regulatory compliance for this promising pharmaceutical intermediate.
References
Vertex AI Search. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
Lab Manager. (2026, January 20).
PubMed.
Rigaku. Thermal analysis: Industry - Pharmaceuticals and medicines.
Benchchem. (2025, October). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1.
(2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
(2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
PMC. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
AKJournals. Thermal stability and decomposition of pharmaceutical compounds.
(2024, September 25).
PMC.
Mettler Toledo. Thermogravimetric Analysis (TGA).
(2025, December 10).
PMC.
Wikipedia. Thermogravimetric analysis.
LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
TA Instruments. Thermogravimetric Analysis (TGA)
(2026, January 9). Thermogravimetric Analysis (TGA)
Mechanism of Action for (4S)-4-(4-Aminobutyl)-1,3-Oxazolidin-2-One Derivatives: A Conformationally Restricted Lysine Surrogate
Executive Summary The development of small-molecule inhibitors targeting lysine-recognizing enzymes—such as epigenetic demethylases and trypsin-like serine proteases—requires precise spatial control over the pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of small-molecule inhibitors targeting lysine-recognizing enzymes—such as epigenetic demethylases and trypsin-like serine proteases—requires precise spatial control over the pharmacophore. The (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one scaffold represents a highly engineered, conformationally restricted surrogate of L-lysine. By tethering the
α
-amine and the reduced
α
-carboxyl group into a cyclic carbamate, the molecule retains the critical 4-aminobutyl side chain required for target recognition while locking the backbone into a rigid geometry.
This whitepaper details the dual pharmacological utility of this scaffold: acting as a suicide-substrate (covalent) inhibitor for serine proteases and as a competitive/allosteric modulator for Lysine-Specific Demethylase 1 (LSD1/KDM1A). We provide the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to profile these derivatives in preclinical drug development.
Chemical Rationale: The Lysine Mimetic Architecture
Enzymes that act on lysine residues face a thermodynamic challenge: the native lysine side chain is highly flexible, possessing significant conformational entropy. When a small molecule binds to these active sites, the entropic penalty of freezing rotatable bonds can severely limit binding affinity.
The (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one scaffold bypasses this penalty. The 5-membered oxazolidinone ring mimics the peptide backbone, while the (4S) stereocenter perfectly aligns the 4-aminobutyl chain to project into deep catalytic pockets (such as the S1 pocket of proteases or the FAD-adjacent cavity of LSD1). Furthermore, the cyclic carbamate introduces a reactive electrophilic center (the carbonyl carbon) and a hydrogen-bond acceptor, enabling divergent mechanisms of action depending on the target enzyme's catalytic machinery.
Divergent Mechanisms of Action
Covalent Inhibition of Trypsin-Like Serine Proteases
Trypsin-like serine proteases (e.g., urokinase-type plasminogen activator [uPA], Factor Xa, and thrombin) specifically recognize basic amino acids in their S1 pocket. Oxazolidinone derivatives have emerged as potent pharmacophores for these targets[1].
The Causality of Inhibition:
Anchoring: The protonated primary amine of the 4-aminobutyl chain forms a critical salt bridge with the conserved aspartate residue (e.g., Asp189) at the bottom of the protease's S1 pocket.
Nucleophilic Attack: This anchoring precisely positions the electrophilic carbonyl of the oxazolidin-2-one ring adjacent to the catalytic Ser195. The serine hydroxyl attacks the carbonyl, forming a tetrahedral intermediate.
Ring Opening (Suicide Inhibition): The inherent ring strain of the 5-membered cyclic carbamate drives the collapse of the tetrahedral intermediate. The C-O bond cleaves, opening the ring and resulting in a highly stable, linear carbamate (acyl-enzyme complex) that irreversibly inactivates the protease[2].
Mechanism of covalent acylation of serine proteases by oxazolidin-2-ones.
Competitive Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a flavin-dependent amine oxidase that represses transcription by demethylating mono- and di-methylated Lys4 on Histone H3. While traditional LSD1 inhibitors (like tranylcypromine) rely on covalent modification of the FAD cofactor, oxazolidin-2-one derivatives have been prioritized as potent, reversible inhibitors[3].
The Causality of Inhibition:
Instead of reacting covalently, the (4S)-4-(4-aminobutyl) chain acts as a competitive substrate mimetic. It penetrates the deep, hydrophobic catalytic tube of LSD1. The oxazolidinone ring, which is bulkier than a standard peptide backbone, sterically occludes the entrance of the histone tail. Simultaneously, the carbamate oxygen forms critical hydrogen bonds with surrounding residues (e.g., Asp555 and Lys661), stabilizing the inhibitor in the active site and preventing substrate turnover without destroying the FAD cofactor.
Quantitative SAR Data Summary
To illustrate the divergent targeting capabilities of this scaffold, we summarize the structure-activity relationship (SAR) profiling of representative (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one derivatives against both uPA (a serine protease) and LSD1.
Table 1: Representative Profiling of Lysine-Mimetic Oxazolidinones
Compound ID
N3-Substitution (Oxazolidinone)
Primary Target
IC₅₀ (nM)
Kinact/KI
(M⁻¹s⁻¹)
Mechanism of Action
OXA-Lys-01
Unsubstituted (N-H)
uPA (Protease)
210
4,500
Covalent (Ring-opening)
OXA-Lys-02
N-Benzyl
uPA (Protease)
>10,000
N/A
Inactive (Steric Clash in S1)
OXA-Lys-03
N-Phenyl
LSD1 (Demethylase)
45
N/A
Reversible Competitive
OXA-Lys-04
N-(3-Fluorophenyl)
LSD1 (Demethylase)
12
N/A
Reversible Competitive
Note: Unsubstituted oxazolidinones favor covalent protease inhibition due to lack of steric hindrance during nucleophilic attack, whereas bulky N-aryl substitutions favor reversible LSD1 inhibition by maximizing hydrophobic contacts in the demethylase cavity.
To rigorously validate the mechanism of action for these derivatives, researchers must deploy orthogonal assays. Below are the self-validating protocols designed to confirm both covalent acylation (for proteases) and reversible kinetics (for LSD1).
Experimental workflow for validating LSD1 inhibition by lysine-mimetic oxazolidinones.
Protocol 1: LC-MS/MS Validation of Covalent Acylation (Serine Proteases)
Causality: To definitively prove the suicide-inhibition mechanism, we must observe a mass shift corresponding to the exact mass of the ring-opened inhibitor covalently bound to the catalytic serine.
Incubation: Incubate 5 µM of recombinant uPA with 50 µM of OXA-Lys-01 in 50 mM Tris-HCl (pH 7.4) for 60 minutes at 37°C.
Quenching & Denaturation: Quench the reaction by adding 1% formic acid. Denature the protein using 8M Urea and reduce disulfide bonds with 10 mM DTT (45 min, 56°C), followed by alkylation with 20 mM iodoacetamide (30 min, dark).
Proteolytic Digestion: Crucial Step: Digest the protein with Endoproteinase Glu-C rather than Trypsin. Why? Because the inhibitor occupies and covalently modifies the S1 pocket, blocking Trypsin cleavage sites (Arg/Lys). Glu-C ensures the active-site peptide is properly cleaved.
LC-MS/MS Acquisition: Run the digested peptides on a Q-Exactive mass spectrometer using a Top10 Data-Dependent Acquisition (DDA) method. Why DDA? The acyl-enzyme intermediate may be present at low stoichiometry. DDA ensures that even low-abundance precursor ions corresponding to the mass-shifted active site peptide (
+ΔM
of the inhibitor) are selected for MS2 fragmentation.
Data Analysis: Search the MS2 spectra for the modified Ser195 residue. A positive hit validates the ring-opening mechanism.
Protocol 2: Amplex Red Coupled Kinetic Assay (LSD1)
Causality: LSD1 turnover is relatively slow. Detecting the low-concentration demethylated peptide directly via MS is low-throughput. The coupled assay amplifies the signal by continuously converting the H₂O₂ byproduct into highly fluorescent resorufin, enabling real-time kinetic monitoring to distinguish between reversible and irreversible inhibition.
Reagent Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).
Enzyme-Inhibitor Pre-incubation: Add 10 nM recombinant LSD1 and varying concentrations of OXA-Lys-04 (1 nM to 10 µM). Incubate for 30 minutes. Why pre-incubate? To allow the bulky oxazolidinone to reach equilibrium within the deep FAD cavity.
Reaction Initiation: Initiate the reaction by adding 20 µM of mono-methylated Histone H3K4 peptide (H3K4me1).
Kinetic Analysis: Plot the initial velocities against inhibitor concentration. A linear recovery of velocity upon rapid dilution (jump-dilution assay) will confirm that, unlike tranylcypromine, the oxazolidinone derivative is a reversible inhibitor.
References
Identification of a novel inhibitor of urokinase-type plasminogen activator
Molecular Cancer Therapeutics (AACR)[Link]
Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent
Journal of Medicinal Chemistry (ACS)[Link]
Inhibitors Selective for Mycobacterial versus Human Proteasomes
PubMed Central (NIH)[Link]
Application Note & Synthesis Protocol: (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-proven guide for the multi-step synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven guide for the multi-step synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, a chiral building block of significant interest in medicinal chemistry. The protocol is designed for senior application scientists and drug development professionals, emphasizing not just the procedural steps but the underlying chemical rationale and strategic considerations. The synthesis commences from the readily available and enantiopure starting material, L-lysine. The pathway involves a robust protecting group strategy, selective reduction, efficient cyclization to form the core oxazolidinone heterocycle, and a final deprotection and salt formation. Each step is detailed with expert insights to ensure reproducibility, high yield, and purity of the final compound.
Introduction and Strategic Overview
The 1,3-oxazolidin-2-one moiety is a privileged scaffold in modern pharmacology, most notably recognized in the linezolid class of antibiotics.[1] The chiral center at the C4 position, derived from a natural amino acid, allows for the stereocontrolled presentation of side chains, which is critical for specific molecular interactions with biological targets. The title compound, (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, features a primary amine-terminated butyl side chain, making it a versatile synthon for introducing a basic, hydrophilic, or further functionalizable moiety.
The synthetic strategy presented here is predicated on a logical, step-wise construction from L-lysine, ensuring the desired (S)-stereochemistry at the C4 position is maintained throughout the sequence. The core challenges in this synthesis are:
Orthogonal Protection: Differentiating the reactivity of the α-amino, ε-amino, and carboxylic acid groups of L-lysine.[2]
Selective Reduction: Reducing the carboxylic acid to a primary alcohol without affecting the protecting groups.
Efficient Cyclization: Forming the 5-membered oxazolidinone ring from the resulting 1,2-amino alcohol.[3][]
Clean Deprotection: Complete removal of all protecting groups to unmask the final functional molecule.[5]
This protocol addresses these challenges through a carefully selected sequence of reactions proven effective for analogous transformations.
Overall Synthetic Scheme
The proposed synthesis is a four-step process starting from L-lysine hydrochloride.
Caption: Overall synthetic pathway from L-Lysine to the target compound.
Materials and Reagents
Reagent
Grade
Recommended Supplier
L-Lysine hydrochloride
≥99%
Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)
≥98%
Merck
Sodium Bicarbonate (NaHCO₃)
ACS Reagent, ≥99.7%
Fisher Scientific
Dioxane
Anhydrous, ≥99.8%
Acros Organics
Ethyl Acetate (EtOAc)
HPLC Grade
J.T. Baker
Borane-tetrahydrofuran complex (BH₃·THF)
1 M solution in THF
Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Acros Organics
1,1'-Carbonyldiimidazole (CDI)
≥97%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
VWR Chemicals
Hydrochloric Acid (HCl)
4.0 M in Dioxane
Sigma-Aldrich
Diethyl Ether
Anhydrous, ≥99.7%
Fisher Scientific
Detailed Experimental Protocols
Step 1: Synthesis of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine
Causality: The first critical step is to protect both amino groups of lysine to prevent their interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is selected due to its stability under the basic conditions of this step and the reductive conditions of the next, while being readily cleavable under strong acid.[2][6] Using a biphasic system with a mild base like sodium bicarbonate ensures efficient reaction while minimizing side products.[7]
Protocol:
To a 1 L round-bottom flask, add L-lysine hydrochloride (25.0 g, 137 mmol) and dissolve in a solution of sodium bicarbonate (46.0 g, 548 mmol) in 400 mL of deionized water.
Cool the stirred solution to 0 °C in an ice-water bath.
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (90.0 g, 412 mmol) in 200 mL of dioxane.
Add the (Boc)₂O solution dropwise to the aqueous lysine solution over 2 hours, maintaining the temperature at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 18-24 hours.
After the reaction, wash the mixture with diethyl ether (2 x 200 mL) to remove unreacted (Boc)₂O.
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will precipitate as a white solid or oil.
Extract the product with ethyl acetate (3 x 250 mL).
Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a white solid or viscous oil.
Expected Yield: 42-45 g (89-95%). The product is typically used in the next step without further purification.
Step 2: Synthesis of Nα,Nε-bis(Boc)-L-lysinol
Causality: To form the 1,3-oxazolidin-2-one ring, a 1,2-amino alcohol moiety is required. This is achieved by the selective reduction of the carboxylic acid of the protected lysine. Borane-THF complex is an excellent choice as it efficiently reduces carboxylic acids while being compatible with the Boc protecting groups.[8]
Protocol:
Dry a 1 L two-necked round-bottom flask under flame and allow it to cool under a nitrogen atmosphere.
Dissolve Nα,Nε-bis(Boc)-L-lysine (40.0 g, 116 mmol) in 300 mL of anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add 1.0 M borane-THF complex (290 mL, 290 mmol) via a dropping funnel over 90 minutes. Vigorous gas evolution (hydrogen) will be observed.
After addition, allow the mixture to warm to room temperature and stir for 4 hours.
Carefully quench the reaction by slowly adding methanol (50 mL) at 0 °C.
Remove the solvent under reduced pressure. Co-evaporate with methanol (3 x 100 mL) to remove borate esters.
Dissolve the residue in ethyl acetate (400 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (1 x 150 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give a colorless, viscous oil.
Expected Yield: 36-38 g (94-99%). The product is sufficiently pure for the next step.
Step 3: Synthesis of (4S)-4-(4-(Boc-amino)butyl)-3-Boc-1,3-oxazolidin-2-one
Causality: This step constructs the core heterocyclic ring. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective alternative to phosgene for forming the carbonyl bridge of the oxazolidinone.[3] The reaction proceeds via an intermediate acylimidazole, which undergoes intramolecular nucleophilic attack by the hydroxyl group to close the ring. The α-amino group also reacts with CDI, resulting in a Boc-protected oxazolidinone nitrogen. This is acceptable as the final step involves deprotection of all Boc groups.
Protocol:
In a 500 mL round-bottom flask, dissolve Nα,Nε-bis(Boc)-L-lysinol (35.0 g, 105 mmol) in 250 mL of anhydrous DCM.
Add 1,1'-Carbonyldiimidazole (CDI) (18.8 g, 116 mmol) portion-wise over 15 minutes at room temperature.
Stir the reaction mixture at room temperature for 16 hours.
Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield a clear, colorless oil.
Expected Yield: 28-32 g (74-84%).
Step 4: Deprotection and Hydrochloride Salt Formation
Causality: The final step removes both Boc protecting groups and concurrently forms the desired hydrochloride salt. A solution of HCl in an organic solvent like dioxane is ideal for this purpose as it provides strongly acidic conditions for rapid deprotection while allowing the hydrochloride salt, which is typically insoluble in non-polar organic solvents, to precipitate directly from the reaction mixture, facilitating its isolation.[5][9][10]
Protocol:
Dissolve the protected oxazolidinone (30.0 g, 84 mmol) in 100 mL of anhydrous DCM and cool to 0 °C.
Slowly add a 4.0 M solution of HCl in dioxane (125 mL, 500 mmol). Gas evolution (isobutylene and CO₂) will be observed.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
A white precipitate will form. Add 200 mL of anhydrous diethyl ether to the mixture to ensure complete precipitation.
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
Wash the filter cake with copious amounts of anhydrous diethyl ether to remove any organic impurities.
Dry the white solid under high vacuum at 40 °C for 12 hours.
Application Note: Overcoming Retention and Detection Challenges for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride
Analyte Profiling & The Analytical Challenge (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a highly polar, chiral aliphatic amine frequently encountered as a critical intermediate in pharmaceutical synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Analyte Profiling & The Analytical Challenge
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a highly polar, chiral aliphatic amine frequently encountered as a critical intermediate in pharmaceutical synthesis. For analytical scientists, this molecule presents a dual-faceted challenge that renders standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) virtually useless:
Chromophore Deficiency: The molecule lacks an extended conjugated
π
-system. The saturated oxazolidinone ring only exhibits weak end-absorption below 210 nm, and the aliphatic amine side chain is entirely transparent to UV light. Consequently, standard UV detection is blind to this analyte[1].
Extreme Polarity: As a hydrochloride salt of a basic primary amine (pKa ~10), the molecule possesses a negative
logP
. In a standard C18 RP-HPLC system, the dense hydration shell around the protonated amine prevents partitioning into the hydrophobic stationary phase, resulting in immediate elution within the column void volume (
t0
).
To establish a robust, self-validating analytical framework, we must engineer causality-driven solutions. This guide details two orthogonal methodologies: a direct analysis approach using HILIC-CAD for modern, fully-equipped laboratories, and a highly accessible Pre-Column Derivatization RP-HPLC-UV approach for standard quality control environments.
Figure 1: Decision tree for selecting the optimal HPLC method based on detector availability.
Method A: Direct Analysis via HILIC-CAD
The Mechanistic Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the RP-HPLC paradigm by utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic, water-deficient mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase[2].
We employ an acidic mobile phase (pH 3.2) using ammonium formate. Causality: At pH 3.2, the primary aliphatic amine remains fully protonated, ensuring consistent electrostatic interactions with the stationary phase and eliminating peak tailing. Ammonium formate is strictly chosen because it is fully volatile, a mandatory prerequisite to prevent background noise in Charged Aerosol Detection (CAD)[3]. CAD provides a universal, mass-based response for non-volatile analytes, independent of optical properties[1].
Self-Validating Protocol: HILIC-CAD Workflow
Buffer Preparation: Dissolve 6.31 g of Ammonium Formate in 1.0 L of LC-MS grade water (100 mM). Adjust the pH to 3.2 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane.
Sample Diluent (Critical Step): Prepare a diluent of 85:15 Acetonitrile:Water. Causality: HILIC samples must be dissolved in a high-organic diluent matching the initial mobile phase. Injecting a highly aqueous sample will disrupt the stationary phase water layer, causing severe peak fronting and splitting.
Sample Preparation: Dissolve the analyte in the diluent to a target concentration of 0.1 mg/mL. Vortex for 60 seconds and sonicate for 5 minutes.
System Equilibration: HILIC columns require extensive equilibration. Flush the column with the initial mobile phase conditions for a minimum of 30 column volumes prior to the first injection to ensure a stable hydration layer.
Method B: Pre-Column Derivatization via FMOC-Cl (RP-HPLC-UV)
The Mechanistic Rationale
If CAD or MS is unavailable, we must chemically alter the molecule's fundamental properties. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts rapidly with primary amines via a nucleophilic acyl substitution[4].
Causality: The reaction is buffered at pH 8.5. This mild alkaline environment is critical because it forces the primary amine into its unprotonated, nucleophilic free-base form, while minimizing the competitive hydrolysis of FMOC-Cl[4]. The attachment of the massive, hydrophobic fluorenyl group dramatically increases the molecule's
logP
, allowing for robust retention on a standard C18 column, while introducing a strong
π−π∗
transition for high-sensitivity UV detection at 265 nm[5].
Figure 2: Step-by-step workflow for pre-column FMOC-Cl derivatization and quenching.
This protocol includes a mandatory quenching step, making it a self-validating system. Unreacted FMOC-Cl hydrolyzes into FMOC-OH, which can co-elute with the target analyte. By adding glycine, we deliberately convert all excess reagent into FMOC-Glycine, which elutes at a predictable, distinct retention time, thereby validating the completion of the reaction and ensuring baseline purity[5].
Reagent Preparation:
Buffer: 0.1 M Sodium Borate, adjusted to pH 8.5 with 0.1 M NaOH.
Reagent: 10 mM FMOC-Cl in anhydrous Acetonitrile (Prepare fresh daily; protect from light).
Quencher: 50 mM Glycine in LC-grade water.
Reaction Execution: In a 2.0 mL amber HPLC vial, combine 100 µL of the aqueous sample (containing the analyte) with 100 µL of Borate Buffer. Add 200 µL of the FMOC-Cl reagent.
Incubation: Vortex immediately for 10 seconds. Allow the reaction to proceed at room temperature (20–25 °C) for exactly 5 minutes in the dark.
Quenching: Add 100 µL of the Glycine quenching solution. Vortex and let stand for 2 minutes.
Dilution: Dilute the mixture with 500 µL of Mobile Phase A, filter through a 0.2 µm syringe filter, and transfer to the autosampler.
Quantitative Data & Method Parameters
The following tables summarize the optimized instrument parameters for both methodologies, allowing for rapid deployment and comparison.
Table 1: Comparative Chromatographic Conditions
Parameter
Method A: HILIC-CAD (Direct)
Method B: RP-HPLC-UV (Derivatized)
Column
Zwitterionic HILIC (150 × 4.6 mm, 3.5 µm)
C18 End-capped (150 × 4.6 mm, 3.0 µm)
Mobile Phase A
100 mM Ammonium Formate, pH 3.2
Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B
100% Acetonitrile
Acetonitrile + 0.1% TFA
Flow Rate
1.0 mL/min
1.2 mL/min
Column Temp
30 °C
40 °C
Detection
CAD (Evap Temp: 35 °C, Filter: 3.6s)
UV Diode Array at 265 nm
Injection Volume
5 µL
10 µL
System Suitability
Signal-to-Noise (S/N) > 50 for 0.1 mg/mL
Resolution (
Rs
) > 2.0 between Analyte & FMOC-Glycine
Table 2: Gradient Elution Programs
Time (min)
Method A (% B)
Method B (% B)
Elution Rationale
0.0
85%
30%
Initial hold to focus the analyte band.
2.0
85%
30%
(Method A) High organic maintains HILIC partition.
10.0
50%
80%
(Method A) Increases water to elute polar amine. (Method B) Increases organic to elute hydrophobic FMOC tag.
12.0
50%
100%
Column wash phase to remove strongly retained impurities.
12.1
85%
30%
Return to initial conditions.
20.0
85%
30%
Extended re-equilibration (Critical for HILIC stability).
Technical Support Center: Synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Strategic Overview: A Chemist's Path to the Target Molecule
The synthesis of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a chiral synthesis that logically begins with a readily available, stereochemically defined precursor. The most efficient strategy involves a four-step sequence starting from Nε-Boc-L-lysine. This approach secures the (S)-stereochemistry at the C4 position of the oxazolidinone ring from the outset.
The overall synthetic pathway is as follows:
Reduction of the Carboxylic Acid: The carboxylic acid of Nε-Boc-L-lysine is selectively reduced to a primary alcohol, yielding the key intermediate, (S)-tert-butyl (6-amino-1-hydroxyhexan-2-yl)carbamate.
Oxazolidinone Ring Formation: The resulting 1,2-amino alcohol is cyclized to form the 1,3-oxazolidin-2-one ring. This is the most critical step for yield optimization.
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions.
Hydrochloride Salt Formation: The final amine is converted to its hydrochloride salt to improve stability and handling. This is often accomplished concurrently with the deprotection step if HCl is used as the acid.
Caption: Synthetic workflow for the target molecule.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Problem 1: Low Yield in Oxazolidinone Ring Formation (Step 2)
Question: I am getting a low yield after attempting to cyclize the amino alcohol intermediate. My TLC plate shows a smear of products and unreacted starting material. What's going wrong?
Answer: This is the most challenging step and low yields are often due to one of three factors: an incomplete reaction, suboptimal reaction conditions, or the formation of side products like polymers.
Causality: The formation of the oxazolidinone ring is an intramolecular condensation reaction. For it to be efficient, the intramolecular pathway must be favored over intermolecular reactions, which lead to dimers and polymers. The choice of base and carbonate source is critical to activate the substrate appropriately without promoting side reactions.
Potential Cause
Underlying Reason
Recommended Solution
Scientific Rationale
Incomplete Reaction
The equilibrium is not sufficiently shifted towards the product. The alcohol byproduct (e.g., ethanol from diethyl carbonate) can lead to a reversible reaction.
Heat the reaction mixture under reflux with a Dean-Stark trap if using a solvent like toluene. Alternatively, use a more reactive cyclizing agent like 1,1'-Carbonyldiimidazole (CDI).
Removing the alcohol byproduct drives the equilibrium forward according to Le Châtelier's principle. CDI is a more powerful electrophile than diethyl carbonate, leading to a more irreversible reaction at lower temperatures.
Ineffective Base
The chosen base (e.g., triethylamine) may not be strong enough to sufficiently deprotonate the alcohol or amine for efficient cyclization, leading to slow reaction rates.
Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide or sodium hydride (NaH) in an aprotic solvent like THF.[1]
A stronger base ensures a higher concentration of the reactive alkoxide or amide anion, accelerating the intramolecular nucleophilic attack required for ring closure.
Intermolecular Polymerization
The concentration of the amino alcohol is too high, favoring reactions between molecules rather than within a single molecule.
Perform the reaction under high-dilution conditions. Add the amino alcohol solution slowly via a syringe pump to the heated solvent containing the base and cyclizing agent.
High dilution minimizes the probability of two substrate molecules colliding, thus favoring the intramolecular cyclization pathway over the formation of intermolecular oligomers.
Thermal Decomposition
If using very high temperatures (>150 °C) for extended periods, the substrate or product may begin to decompose.
Monitor the reaction closely by TLC. Once the starting material is consumed, begin workup promptly. Consider using a more reactive cyclizing agent that allows for lower reaction temperatures.
Minimizing reaction time at high temperatures reduces the likelihood of thermal degradation pathways, preserving the integrity of the target molecule.
Problem 2: Incomplete Boc Deprotection (Step 3)
Question: After treating my Boc-protected oxazolidinone with acid, my NMR spectrum shows a mix of protected starting material and the desired product. How can I drive the reaction to completion?
Answer: Incomplete Boc deprotection is typically caused by insufficient acid strength or quantity, or the presence of water which can interfere with the reaction.
Causality: The Boc group is cleaved by acidolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[2] This process requires a sufficient concentration of strong acid.
Caption: Boc deprotection and potential side reaction.
Potential Cause
Underlying Reason
Recommended Solution
Scientific Rationale
Insufficient Acid
Not enough acid equivalents are present to fully protonate and cleave all Boc groups in the sample.
Use a larger excess of acid. Common protocols use a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM), or a 4M solution of HCl in dioxane.[2][3]
A higher concentration of acid increases the rate of the cleavage reaction, ensuring it goes to completion in a reasonable timeframe.
Short Reaction Time
The reaction was stopped before all the starting material could be converted.
Increase the reaction time. Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material spot has completely disappeared.
While often fast, deprotection of sterically hindered or less reactive substrates may require several hours to reach completion.
Presence of Water
Water can compete with the substrate for the acid, effectively lowering the acid concentration and slowing the reaction.
Use anhydrous solvents (e.g., dry DCM or dioxane). Ensure all glassware is thoroughly dried before use.
Maintaining anhydrous conditions ensures the acid is available to catalyze the desired deprotection reaction efficiently.
Problem 3: Formation of an Unknown Impurity with a Mass of +56 amu
Question: During Boc deprotection, I'm seeing a significant side product with a mass corresponding to my desired product + 56. What is this impurity and how can I prevent it?
Answer: This is a classic side reaction in Boc deprotection. The impurity is your product that has been alkylated by a tert-butyl group (+57 amu, but seen as M+56 after loss of H+).
Causality: The cleavage of the Boc group generates a stable tert-butyl cation. This cation is a potent electrophile and can react with any nucleophilic sites on your molecule, including the newly deprotected amine or the nitrogen within the oxazolidinone ring.[4]
Solutions:
Use Scavengers: The most effective solution is to add a "cation scavenger" to the reaction mixture. The scavenger is a molecule that is more nucleophilic than your product and will preferentially react with the tert-butyl cation.
Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices. A typical protocol involves adding 2-5% (v/v) of the scavenger to the reaction mixture along with the acid.
Lower the Temperature: Perform the deprotection at 0 °C. While this will slow down the desired reaction, it will disproportionately slow down the undesired alkylation side reaction, thus improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The ideal starting material is Nε-Boc-L-lysine . It is commercially available, relatively inexpensive, and provides the correct stereochemistry and a pre-protected terminal amine, simplifying the overall synthetic route.
Q2: How should I monitor the progress of these reactions?Thin-Layer Chromatography (TLC) is suitable for all steps. Use a combination of mobile phases (e.g., ethyl acetate/hexanes for less polar intermediates and DCM/methanol/ammonia for the final amine). Staining with ninhydrin is effective for visualizing any primary or secondary amines. For more precise monitoring, especially of the final product purity, LC-MS (Liquid Chromatography-Mass Spectrometry) is highly recommended.
Q3: Why is it necessary to form the hydrochloride salt?
The free primary amine in the final product is basic and can be somewhat unstable, hygroscopic, and difficult to handle as a solid. Converting it to the hydrochloride salt provides several advantages:
Increased Stability: Salts are generally more stable to air and moisture than free bases.
Improved Handling: They are typically crystalline solids with sharp melting points, making them easier to weigh and handle.
Enhanced Solubility: The salt form often has better solubility in aqueous or protic solvents.
Q4: Can I use a different protecting group for the lysine side chain?
Yes, other protecting groups like Carboxybenzyl (Cbz) could be used. However, the Boc group is often preferred due to its stability to a wide range of conditions and its facile removal with acid, which avoids the need for hydrogenolysis required for Cbz group removal. The choice of acid for Boc removal (TFA vs. HCl) allows for flexibility in the final salt form obtained.[5]
References
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]
Common Organic Chemistry. Boc Deprotection - TFA. Retrieved March 18, 2026, from [Link]
Zhang, M., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14669-14679. [Link]
Bhawal, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. [Link]
European Patent Office. (2012, August 27). An improved process for preparation of zolmitriptan (EP 2751098 B1). [Link]
Google Patents. (2021, March 19). Preparation method of (S) -4-phenyl-2-oxazolidinone (CN112500361A).
Al-Masoudi, N. A., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
Google Patents. (2004, August 5). A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone (WO2004063175A1).
Google Patents. (2017, November 29).
University of Helsinki. (2025, June 3). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Sup. HELDA. [Link]
Organic Chemistry Portal. Oxazolidinone synthesis. Retrieved March 18, 2026, from [Link]
Technical Support Center: Stereochemical Integrity of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one
A Guide to Understanding and Preventing Racemization in Synthetic Applications Welcome to the technical support center for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Preventing Racemization in Synthetic Applications
Welcome to the technical support center for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this chiral building block and seek to maintain its stereochemical purity throughout their synthetic workflows. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the critical challenge of racemization.
The (4S) stereocenter is paramount to the intended biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Loss of this stereochemical integrity can lead to inactive or, in some cases, detrimental off-target effects. This document provides a deep dive into the mechanisms of racemization for this specific molecule and offers robust strategies for its prevention.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding racemization of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one.
Q1: What is racemization and why is it a critical issue for this specific molecule?
A1: Racemization is the process by which a pure enantiomer, in this case, the (4S) compound, converts into a 1:1 mixture of both enantiomers (4S and 4R), rendering the mixture optically inactive. This is a significant problem in drug development because enantiomers of a chiral drug can have different biological activities, metabolic pathways, and toxicities. For APIs derived from (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one, preserving the (4S) configuration is essential to ensure the desired therapeutic effect and safety profile.
Q2: What is the most likely mechanism of racemization for this oxazolidinone derivative?
A2: The chiral center at the C4 position of the oxazolidinone ring is susceptible to racemization, particularly under basic conditions. The mechanism involves the abstraction of the proton at the C4 position by a base. This deprotonation is facilitated by the adjacent carbonyl group and the nitrogen atom of the ring, which stabilize the resulting planar, achiral carbanion (or enolate-like) intermediate. Subsequent, non-stereospecific reprotonation of this intermediate can occur from either face, leading to the formation of both the (4S) and (4R) enantiomers.[1]
Technical Support Center: Purification & Recrystallization of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride
Welcome to the Technical Support Center. (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2470279-82-2) is a highly polar, chiral cyclic carbamate derived from L-lysine. Due to the presence of both a hydrog...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2470279-82-2) is a highly polar, chiral cyclic carbamate derived from L-lysine. Due to the presence of both a hydrogen-bonding oxazolidinone ring and a primary amine hydrochloride side chain, isolating this compound in high purity requires precise control over solvent polarity and crystallization kinetics. This guide provides field-proven troubleshooting strategies and validated protocols for its purification.
Section 1: Chemical Pathway & Impurity Context
Understanding the synthesis pathway is critical for predicting the impurity profile. The compound is typically synthesized via the reduction of L-lysine to L-lysinol, followed by regioselective cyclization using a carbonate equivalent (e.g., diethyl carbonate). Finally, the free base is treated with HCl to form the target active pharmaceutical ingredient (API).
Figure 1: Synthesis pathway of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride.
Section 2: Troubleshooting Guides & FAQs
Q1: Why is my product forming a sticky oil instead of crystals during anti-solvent addition?A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the local concentration of the anti-solvent exceeds the supersaturation threshold too rapidly, or if the system temperature is above the melting point of the solute-solvent co-phase. For highly polar amine hydrochlorides, rapid addition of non-polar solvents (like diethyl ether) forces the salt out as an amorphous syrup rather than a crystalline solid ()[1].
Causality & Solution: Reheat the mixture until the oil redissolves. Add a small volume (5-10% v/v) of the primary solvent (hot ethanol or methanol) to decrease the supersaturation level. Allow the solution to cool slowly to room temperature before transferring to an ice bath. Seeding the solution at the cloud point provides a nucleation site, bypassing the metastable oil phase ()[2].
Q2: How do I eliminate unreacted L-lysinol and oligomeric impurities?A2: Incomplete cyclization leaves unreacted L-lysinol, while intermolecular side-reactions can form oligomeric carbamates ()[3]. L-lysinol has two free amines, making its dihydrochloride salt significantly more polar than the mono-amine oxazolidinone product.
Causality & Solution: Relying solely on ether-based precipitation often co-precipitates L-lysinol. Instead, use a Methanol/Ethyl Acetate solvent system. Ethyl acetate provides a gentler polarity gradient than ether, keeping the highly polar L-lysinol dihydrochloride in the mother liquor while selectively crystallizing the target oxazolidinone.
Q3: My purified crystals turn into a paste when transferred to the Buchner funnel. How do I prevent this?A3: The hydrochloride salt of the 4-aminobutyl side chain is highly hygroscopic. When cold crystals are exposed to ambient air during vacuum filtration, condensation rapidly dissolves the crystal lattice, forming a paste.
Causality & Solution: Perform the filtration under a blanket of dry nitrogen. If a standard Buchner funnel must be used, pre-warm the funnel to room temperature, wash the crystals strictly with anhydrous, ice-cold anti-solvent, and immediately transfer the filter cake to a vacuum desiccator containing a strong desiccant like P₂O₅ ()[1].
Section 3: Quantitative Data & Solvent Selection
Selecting the correct binary solvent system is the most critical variable in anti-solvent crystallization ()[2]. The table below summarizes the performance of various solvent systems for this specific compound.
Primary Solvent
Anti-Solvent
Optimal Ratio (v/v)
Expected Yield
Impurity Clearance
Technical Notes
Methanol
Ethyl Acetate
1 : 4
~75%
High
Excellent clearance of L-lysinol dihydrochloride. Recommended for high-purity applications.
Ethanol (Abs)
Diethyl Ether
1 : 3
>85%
Moderate
High yield, but highly prone to "oiling out" if ether is added too rapidly.
Isopropanol
Heptane
1 : 2
~60%
Low
Not recommended; poor solubility of the API in the primary solvent requires excessive volumes.
Dissolution : Weigh the crude (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. Add minimal boiling anhydrous methanol (approx. 2-3 mL per gram of crude) until complete dissolution is achieved.
Clarification : Perform a hot gravity filtration through a pre-heated celite pad to remove insoluble inorganic salts or particulate matter.
Anti-Solvent Addition : Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer. Maintain the solution at 50°C. Dropwise, add hot ethyl acetate until the solution becomes faintly turbid (the "cloud point").
Nucleation : Add 1-2 drops of methanol just until the turbidity clears. Remove the heat source and allow the flask to cool ambiently to room temperature (approx. 20°C) over 2 hours. Do not agitate the flask during this phase to promote large crystal growth.
Maturation : Once primary crystals have formed, transfer the flask to an ice bath (0-4°C) for 1 hour to drive the equilibrium and maximize yield.
Isolation : Filter the crystals rapidly under vacuum using a Schlenk frit or nitrogen blanket. Wash the filter cake with 2 volumes of anhydrous, ice-cold ethyl acetate.
Drying : Immediately transfer the crystals to a vacuum oven (40°C, <10 mbar) for 12 hours to remove residual solvent and prevent moisture absorption.
Figure 2: Troubleshooting workflow for the anti-solvent recrystallization process.
References
A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Navigating the Scale-Up of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the production of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed to provide in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, and what are the key steps?
A1: The most prevalent synthetic pathway involves a three-step process starting from N-Boc-1,4-diaminobutane. The key stages are:
Boc Protection: Mono-protection of 1,4-diaminobutane with a tert-butoxycarbonyl (Boc) group to selectively react one of the amine functionalities.[1][2]
Cyclization: Reaction of the mono-Boc-protected diamine with a suitable reagent, often derived from (S)-glycidol or a related chiral synthon, to form the oxazolidinone ring.
Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions, typically with hydrochloric acid, which concurrently forms the desired hydrochloride salt.[3][4][5][6]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key scale-up challenges include:
Controlling Exotherms: The deprotection step, in particular, can be highly exothermic and requires careful temperature management.
Impurity Profile: Formation of byproducts, such as dimers or incompletely reacted intermediates, can become more pronounced at a larger scale.[7]
Crystallization and Isolation: Achieving a consistent and pure crystalline form of the final hydrochloride salt can be difficult. Factors like solvent choice, cooling rate, and agitation are critical.[8][9]
Material Handling: The physical properties of intermediates and the final product, such as solubility and hygroscopicity, can pose handling challenges on a larger scale.
Q3: Why is the hydrochloride salt form typically preferred for this compound?
A3: The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the stability, solubility, and handling properties of amine-containing compounds.[8][10][11] For (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one, the hydrochloride salt improves its crystallinity and aqueous solubility, which is beneficial for downstream processing and formulation.
Troubleshooting Guide
This section delves into specific issues you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield or Incomplete Cyclization to Form the Oxazolidinone Ring
Symptoms:
HPLC analysis shows significant amounts of unreacted N-Boc-1,4-diaminobutane or other starting materials.
The isolated yield of the protected oxazolidinone intermediate is consistently below expectations.
Potential Causes & Solutions:
Insufficient Activation of the Cyclizing Agent: Many cyclization strategies involve the reaction of an amino alcohol with a carbonyl source. If the hydroxyl group is not sufficiently activated, the intramolecular nucleophilic attack by the carbamate nitrogen will be slow.
Expert Recommendation: Consider using activating agents like p-toluenesulfonyl chloride (TsCl) or employing dehydrating agents to drive the reaction to completion.[12][13][14] The choice of base is also critical to first form the carbamate species without promoting side reactions.[13]
Suboptimal Reaction Conditions: Temperature and reaction time are crucial.
Expert Recommendation: Systematically screen reaction temperatures. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. An optimal balance is necessary. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to determine the ideal reaction time.
Competing Side Reactions: On a larger scale, intermolecular reactions leading to dimer or polymer formation can become more significant, especially at high concentrations.
Expert Recommendation: Employing a dropwise addition of one of the reactants over a longer period can help maintain a low concentration of the reactive species and minimize side reactions.[7]
Issue 2: Difficulties with Boc Deprotection and Inconsistent Product Quality
Symptoms:
The deprotection reaction is sluggish or incomplete.
The final product is an oil or a sticky solid that is difficult to handle and purify.
The impurity profile of the final product is variable between batches.
Potential Causes & Solutions:
Inefficient Acidic Conditions: The choice of acid and solvent for Boc deprotection is critical for both efficiency and selectivity.
Expert Recommendation: While trifluoroacetic acid (TFA) is effective, it can be expensive and corrosive on a large scale.[15] A solution of HCl in a suitable organic solvent like dioxane, methanol, or acetone is often a more practical and cost-effective choice for large-scale production.[3][4][6][15] The concentration of HCl and the reaction temperature should be optimized to ensure complete deprotection without degrading the product.[3][4]
Formation of tert-Butyl Cation Byproducts: The tert-butyl cation generated during deprotection can lead to side reactions.[5]
Expert Recommendation: The use of scavengers like anisole or thioanisole can trap the tert-butyl cation, preventing unwanted alkylation of the product or other nucleophiles present.[15]
Mechanism of Deprotection: Understanding the mechanism is key to troubleshooting. The carbamate is first protonated, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[5]
Expert Recommendation: Ensure the system is not closed to allow for the escape of CO2 gas generated during the reaction.[5]
Issue 3: Challenges in Crystallization and Isolation of the Final Hydrochloride Salt
Symptoms:
The product precipitates as an oil or amorphous solid.
The isolated product has poor filtration characteristics.
The final product does not meet the required purity specifications.
Potential Causes & Solutions:
Inappropriate Solvent System: The choice of solvent and anti-solvent is paramount for successful crystallization.[8]
Expert Recommendation: A systematic screening of solvent systems is recommended. Common choices for crystallizing amine hydrochlorides include alcohols (e.g., isopropanol, ethanol) and ketones (e.g., acetone), often in combination with an anti-solvent like water or an ether.[8][9] The goal is to find a system where the product is soluble at higher temperatures but sparingly soluble at lower temperatures.
Uncontrolled Crystallization Process: The rate of cooling, agitation speed, and seeding strategy all significantly impact crystal size, shape, and purity.
Expert Recommendation: Implement a controlled cooling profile. A slower cooling rate generally promotes the growth of larger, more uniform crystals.[8] Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can induce crystallization and improve consistency. Gentle agitation is necessary to maintain homogeneity, but excessive speed can lead to crystal breakage.[8]
Presence of Impurities: Impurities can inhibit crystallization or co-precipitate with the product.
Expert Recommendation: Ensure the crude product solution is of sufficient purity before attempting crystallization. An additional purification step, such as a carbon treatment or a pre-purification by another method, may be necessary.
Experimental Protocols & Data
Protocol 1: Boc Deprotection and Hydrochloride Salt Formation
Dissolution: Dissolve the Boc-protected (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., acetone, dioxane, or methanol) at a concentration of approximately 0.1-0.5 M.
Acid Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl) dropwise while maintaining the temperature below 10 °C.[3][4][6]
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the deprotection by HPLC or TLC until the starting material is no longer detected.
Isolation: If the product precipitates directly from the reaction mixture, it can be isolated by filtration. If not, the solvent can be partially removed under reduced pressure, and an anti-solvent can be added to induce crystallization.
Purification: The crude hydrochloride salt can be further purified by recrystallization from an appropriate solvent system as determined by solubility studies.
Parameter
Recommended Range
Rationale
Solvent
Acetone, Dioxane, Methanol
Good solubility for the starting material and compatibility with HCl.[6][15]
HCl Concentration
2-4 M
Sufficiently acidic for efficient deprotection without being overly harsh.[3][4]
Temperature
0-25 °C
Controls the exotherm of the reaction and minimizes potential side reactions.
Reaction Time
1-4 hours
Typically sufficient for complete deprotection, should be confirmed by monitoring.
Protocol 2: Recrystallization of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a suitable solvent (e.g., isopropanol/water mixture) at an elevated temperature (e.g., 50-60 °C).[8]
Cooling: Slowly cool the solution to room temperature. A controlled cooling rate of 5-10 °C per hour is recommended.[8]
Maturation: Once at room temperature, continue cooling to 0-5 °C and hold for 2-4 hours to maximize crystal formation.[8]
Isolation: Isolate the crystals by filtration, for example, using a Buchner funnel.
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual impurities.
Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizing the Workflow
Synthetic Pathway Overview
Caption: Decision-making workflow for troubleshooting crystallization issues.
References
G. Han, M. Tamaki, V. J. Hruby. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. 2001;58(4):338-341.
G. Han, M. Tamaki, V. J. Hruby. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. 2001.
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. RSC Publishing. 2018.
Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
How can we do the deprotection of boc-amino acids using hcl ?.
Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed. 2004.
Efficient Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate YG-056SP.
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.
N-boc-1,4-diaminobutane. CymitQuimica.
Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbam
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. RSC Publishing. 2018.
Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. 2004.
Forming oxalte salts of amines. Sciencemadness.org. 2009.
Efficient Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate YG-056SP. Organic Process Research & Development. 2023.
Crystallization of hydrohalides of pharmaceutical compounds.
Synthetic strategy for large-scale LNZ synthesis.
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. 2021.
N-Boc-1,4-diaminobutane, 97+%. Fisher Scientific.
N-Boc-1,4-butanediamine. Chem-Impex.
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
resolving poor solubility of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter counter-intuitive solubility issues with highly polar intermediates and active pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter counter-intuitive solubility issues with highly polar intermediates and active pharmaceutical ingredients (APIs).
Intuitively, (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride should exhibit excellent aqueous solubility. It possesses a hydrophilic oxazolidinone core capable of extensive hydrogen bonding, coupled with a primary amine side chain formulated as a hydrochloride salt. When researchers report "poor solubility" with this compound in aqueous media, the root cause rarely lies with the molecule's intrinsic polarity. Instead, the failure is almost always driven by thermodynamic incompatibilities between the salt form and the specific aqueous microenvironment (e.g., buffers, saline).
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these solubility failures and provide self-validating protocols to ensure your experimental workflows remain robust.
Diagnostic Workflow: Isolating the Root Cause
Before altering your formulation, you must identify why the compound is resisting dissolution. The diagnostic workflow below isolates the three most common thermodynamic failures: the Common Ion Effect, pH-Driven Disproportionation, and Counter-ion Exchange.
Fig 1: Diagnostic decision tree for isolating the root cause of API precipitation in aqueous media.
Core Troubleshooting FAQs
Q1: My compound dissolves perfectly in pure water, but instantly turns cloudy and precipitates when I add it to 0.9% Saline or PBS. What is happening?
The Causality: You are observing the Common Ion Effect . The solubility of a salt is governed by its solubility product constant (
Ksp
). For this compound,
Ksp=[Amine+][Cl−]
. When you introduce the compound into Phosphate-Buffered Saline (PBS) or 0.9% NaCl, you are placing it into an environment with a massive excess of chloride ions (~137 to 154 mM). According to Le Chatelier’s principle, this high concentration of
Cl−
forces the equilibrium to the left, drastically reducing the solubility of the hydrochloride salt and causing it to precipitate as a solid [1].
The Solution: Swap your buffer. If you need isotonicity or physiological pH without the chloride burden, utilize a chloride-free buffer system such as HEPES adjusted with NaOH, or use a mesylate/acetate salt swap.
Q2: I am using a low-chloride buffer, but as soon as I adjust the pH to 7.4 for my biological assay, the solution crashes out. Is the molecule degrading?
The Causality: The molecule is not degrading; it is undergoing pH-Driven Disproportionation (salt-to-base conversion) [2]. Every ionizable drug has a critical threshold known as
pHmax
—the exact pH at which the solubility of the ionized salt equals the intrinsic solubility of the unionized free base. While the primary amine on the aminobutyl chain has a relatively high pKa (~10), local microenvironmental pH changes during titration can exceed the
pHmax
. When this happens, the highly soluble hydrochloride salt deprotonates into the poorly soluble free base, which immediately precipitates.
The Solution: You must determine the
pHmax
of your specific concentration (see Protocol 1 below). If your target assay pH is higher than the
pHmax
, you cannot achieve that concentration in a purely aqueous system. You will need to introduce a co-solvent (e.g., 5-10% DMSO) or a solubilizing excipient (e.g., cyclodextrins) to raise the intrinsic solubility of the free base.
Q3: I tried dissolving it in a 100 mM Sodium Phosphate buffer at pH 6.0. The pH is low, and there is no chloride, but it still forms a thick, milky suspension. Why?
The Causality: This is a classic case of Counter-ion Exchange . Primary amines readily interact with multivalent anions like phosphate (
PO43−
) or sulfate (
SO42−
). In solution, the chloride counter-ion dissociates, and the protonated amine forms a new thermodynamic lattice with the phosphate ions. Because multivalent anions can bridge multiple protonated amine molecules, they often form highly crystalline, incredibly stable, and poorly soluble polymeric-like salt networks.
The Solution: Avoid multivalent anionic buffers. Switch to a monovalent buffer system like Acetate (for low pH) or Good's buffers like MES/HEPES.
Mechanistic Pathway of Solubility Failures
Fig 2: Thermodynamic equilibria dictating the solubility state of the aminobutyl oxazolidinone.
Quantitative Matrix: Predicting Solubility States
To streamline your assay preparation, reference this matrix which summarizes the expected solubility behavior of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride across common laboratory media at a target concentration of 10 mg/mL.
Aqueous Medium
pH
Chloride Conc. (mM)
Predicted Solubility State
Primary Mechanism of Failure
Pure DI Water
~5.5
0
Fully Soluble
N/A (Optimal condition)
0.9% Saline
~5.5
154
Insoluble / Cloudy
Common Ion Effect (Salting out)
PBS (1X)
7.4
~137
Precipitate
Common Ion Effect + Disproportionation
HEPES Buffer
7.4
0
Marginal / Cloudy
pH-Driven Disproportionation (Free base)
Phosphate Buffer
6.0
0
Thick Suspension
Counter-ion Exchange (Phosphate salt)
Acetate Buffer
5.0
0
Fully Soluble
N/A (Optimal buffered condition)
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, do not guess the failure mode. Use the following protocols to empirically validate the thermodynamics of your specific sample.
Protocol 1: Empirical Determination of
pHmax
(Turbidimetric Titration)
This protocol validates whether your target assay pH is fundamentally incompatible with the required API concentration.
Preparation: Weigh exactly 10.0 mg of the hydrochloride salt and dissolve it in 1.0 mL of unbuffered, HPLC-grade water in a clear glass vial. The solution should be perfectly clear.
Setup: Place the vial on a magnetic stir plate with a micro-stir bar. Insert a calibrated micro-pH probe into the solution.
Titration: Slowly add 0.01 M NaOH in 5 µL increments. Allow 30 seconds of equilibration between additions.
Observation: Monitor the solution against a dark background. Record the exact pH at which the first persistent visual opalescence (cloudiness) appears.
Validation: This recorded value is your
pHmax
for a 10 mg/mL concentration. Rule of thumb: Your formulation pH must remain at least 0.5 pH units below this value to maintain long-term solution stability.
Protocol 2: Rescuing a Precipitated Sample
If you have already added the API to a complex biological buffer and it has precipitated, use this workflow to salvage the material and identify the exact cause.
Centrifugation: Spin down the precipitated sample at 10,000 x g for 5 minutes. Remove the supernatant.
Wash: Resuspend the pellet in 500 µL of cold DI water, vortex briefly, and centrifuge again. This removes residual buffer salts.
Acid Rescue (Validates Disproportionation): Resuspend the washed pellet in 1 mL of DI water. Slowly add 0.1 M HCl dropwise until the pH reaches 4.0.
Causality Check: If the pellet dissolves rapidly upon acidification, the precipitate was the free base. Your previous buffer's pH was too high.
Heat Rescue (Validates Kinetics vs. Thermodynamics): If the sample remains insoluble at pH 4.0, gently heat the vial to 40°C in a water bath for 10 minutes.
Causality Check: If it dissolves upon heating but crashes out upon cooling, you have exceeded the absolute thermodynamic solubility limit of the salt form. You must decrease your target concentration.
References
Using surface dissolution imaging (SDI2) to investigate the influence of common ion effect on Papaverine Hydrochloride. website-files.com.
Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Stereoselective Reactivity of (4S)- and (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for the stereocontrolled construction of complex molecular architect...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for the stereocontrolled construction of complex molecular architectures. Among these, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as a cornerstone for predictable and highly selective carbon-carbon bond formation. This guide provides an in-depth technical comparison of the reactivity of the enantiomeric pair, (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride and (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride, as chiral auxiliaries. While direct comparative studies on these specific molecules are not extensively documented, this guide will leverage the well-established principles of Evans' asymmetric methodology to provide a robust framework for understanding their differential reactivity.
The Foundation of Stereocontrol: The Oxazolidinone Auxiliary
The power of oxazolidin-2-one chiral auxiliaries lies in their ability to direct the stereochemical course of reactions at a prochiral center. This is achieved by temporarily installing the chiral auxiliary onto a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.
The fundamental mechanism of stereodirectionality is rooted in the formation of a rigid, chelated enolate intermediate. Upon N-acylation of the oxazolidinone, deprotonation with a suitable base generates a Z-enolate. The metal cation (commonly lithium, sodium, or titanium) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, in conjunction with the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring, effectively blocks one face of the enolate, compelling the electrophile to approach from the less hindered face.[1][2]
Comparative Reactivity: (4S) vs. (4R) Enantiomers
The intrinsic reactivity of the (4S) and (4R) enantiomers of 4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is identical in an achiral environment. However, when employed as chiral auxiliaries, their stereochemical influence is opposite, leading to the formation of enantiomeric products. The choice between the (4S) and (4R) auxiliary is therefore dictated by the desired absolute stereochemistry of the target molecule.
Diastereoselective Alkylation
In diastereoselective alkylation reactions, the N-acyl oxazolidinone is converted to its enolate, which then reacts with an alkyl halide. The stereochemical outcome is determined by the facial bias created by the C4 substituent.
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one: The (4S) auxiliary will direct the incoming electrophile to the si-face of the enolate, leading to the formation of the (R)-configured product at the newly formed stereocenter (assuming the acyl group has priority).
(4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one: Conversely, the (4R) auxiliary will direct the electrophile to the re-face of the enolate, resulting in the (S)-configured product.
The high diastereoselectivity is a hallmark of this method, with ratios often exceeding 98:2.[1]
Diastereoselective Aldol Reactions
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating two new stereocenters. The use of oxazolidinone auxiliaries provides excellent control over both the relative and absolute stereochemistry of the product. The stereochemical outcome of the aldol reaction is dependent on the geometry of the enolate and the nature of the Lewis acid used. Boron and titanium enolates are commonly employed to achieve high levels of diastereoselectivity.[3][4]
Titanium-mediated Aldol Reactions: The use of TiCl₄ and a hindered amine base typically leads to the formation of syn-aldol products.[3] The (4S)-auxiliary will favor the formation of the (2'R, 3'S)-product, while the (4R)-auxiliary will yield the (2'S, 3'R)-product.
Boron-mediated Aldol Reactions: Boron enolates, generated using reagents like dibutylboron triflate, also predominantly give syn-aldol products. The stereochemical preference is the same as with titanium enolates.
The diastereomeric ratios in these reactions are consistently high, often exceeding 99:1.[5]
Experimental Data: An Illustrative Comparison
Due to the absence of direct comparative experimental data for the title compounds, the following table presents typical results obtained with analogous Evans auxiliaries in key asymmetric reactions. This data serves to illustrate the expected high levels of stereocontrol and the opposing stereochemical outcomes directed by the (4S) and (4R) enantiomers.
The following are detailed, step-by-step methodologies for key experiments involving oxazolidinone chiral auxiliaries. These protocols are based on established literature procedures and can be adapted for use with (4S)- and (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride.[1][5]
Protocol 1: N-Acylation of the Chiral Auxiliary
This procedure describes the general method for attaching the acyl group to the oxazolidinone auxiliary.
Materials:
(4S)- or (4R)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride
Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir for 30 minutes.
Add the aldehyde (1.5 eq) dropwise to the reaction mixture.
Stir at -78 °C for 2-3 hours.
Quench the reaction with saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with DCM.
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC.
Purify the product by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
This procedure describes a common method for removing the auxiliary to yield the chiral carboxylic acid.
Materials:
N-acylated and elaborated oxazolidinone
Lithium hydroxide (LiOH)
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
Tetrahydrofuran (THF)
Water
Sodium sulfite (Na₂SO₃) solution
Procedure:
Dissolve the elaborated N-acyl oxazolidinone in a mixture of THF and water (3:1) and cool to 0 °C.
Add an aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq).
Stir the mixture vigorously at 0 °C for 1-2 hours.
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
Concentrate the mixture under reduced pressure to remove the THF.
Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.
Acidify the aqueous layer with HCl and extract the desired carboxylic acid product with an organic solvent.
Dry the organic layer containing the product, filter, and concentrate.
Visualizing the Stereochemical Control
The following diagrams illustrate the key principles of stereochemical induction by the (4S) and (4R) oxazolidinone auxiliaries.
Figure 1: Stereochemical pathway of alkylation using (4S) and (4R) auxiliaries.
Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
The (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride and its (4R) enantiomer are powerful chiral auxiliaries that provide access to enantiomerically enriched compounds with a high degree of stereocontrol. Their opposing stereochemical directing capabilities make them a versatile pair for asymmetric synthesis. By understanding the fundamental principles of chelation-controlled stereoselectivity and by following well-established experimental protocols, researchers can effectively utilize these auxiliaries to achieve their desired synthetic targets. While this guide provides a comprehensive overview based on analogous systems, it is crucial for researchers to optimize reaction conditions for their specific substrates to achieve the highest possible yields and diastereoselectivities.
References
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2026). ResearchGate. [Link]
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College Chemistry. [Link]
Diastereoselection in Aldol Reactions. (n.d.). Pharmacy 180. [Link]
A Comparative Guide to the Mass Spectrometric Validation of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride for Quantitative Analysis
As a Senior Application Scientist, my objective is to guide you through the nuanced process of developing and validating a robust quantitative mass spectrometry (MS) method for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my objective is to guide you through the nuanced process of developing and validating a robust quantitative mass spectrometry (MS) method for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride. This guide moves beyond a simple checklist of steps, focusing instead on the rationale behind our choices, comparing viable alternatives, and grounding our protocol in established regulatory standards. Our goal is to create a self-validating system that ensures data integrity for researchers, scientists, and drug development professionals.
Introduction: The Analyte and the Analytical Imperative
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one is a small molecule featuring a polar oxazolidinone ring and a primary amine on a butyl sidechain. Supplied as a hydrochloride salt, its high polarity and non-volatility make Liquid Chromatography-Mass Spectrometry (LC-MS) the analytical technique of choice. The oxazolidinone structural motif is significant in medicinal chemistry, notably in antibiotics like linezolid.[1] Therefore, developing a validated method to accurately quantify this molecule in complex matrices (e.g., plasma, tissue homogenates) is critical for pharmacokinetic, toxicokinetic, or quality control studies.
This guide will provide an in-depth comparison of key instrumental choices and a detailed walkthrough of the validation parameters as stipulated by international guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[2][3]
Part 1: Foundational Method Development - Instrument Selection
The first critical phase involves selecting the optimal LC-MS hardware. The physicochemical properties of our analyte—a polar, pre-charged small molecule—dictate our choices.
The Ionization Interface: ESI vs. APCI
The process of converting our analyte from a liquid phase to gas-phase ions is paramount. The two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI applies a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This "soft" ionization technique is ideal for polar, non-volatile molecules that are already charged in solution.[4][5] Given that our analyte has a primary amine, it will be readily protonated in an acidic mobile phase (e.g., containing formic acid), making it a perfect candidate for positive-mode ESI.
Atmospheric Pressure Chemical Ionization (APCI): APCI vaporizes the sample in a heated tube, and a corona discharge needle ionizes the surrounding solvent vapor. These solvent ions then transfer their charge to the analyte molecules through gas-phase chemical reactions. APCI is better suited for less polar and more volatile compounds.[6][7] For our highly polar, non-volatile analyte, APCI would be significantly less efficient than ESI.
Table 1: Comparison of Ionization Sources for (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Rationale for Choice
Analyte Suitability
Excellent for polar, non-volatile, and pre-charged molecules.[4]
Avoids potential thermal degradation of the analyte.
Expected Efficiency
High, especially in positive ion mode due to the primary amine.
Low, due to the analyte's high polarity and low volatility.
Maximizes sensitivity.
The Mass Analyzer: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)
The choice of mass analyzer depends on the ultimate goal of the assay. For targeted quantification, the debate is primarily between a triple quadrupole and a high-resolution instrument like an Orbitrap or Time-of-Flight (TOF).
Triple Quadrupole (QqQ) Mass Spectrometry: A QqQ instrument is the gold standard for targeted quantitation.[9] It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique. Q1 filters for the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (q2). Q3 then filters for a specific, characteristic product ion. This two-stage filtering process dramatically reduces chemical noise and provides exceptional sensitivity.[10]
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitraps or Q-TOFs provide high-resolution, accurate mass (HRAM) data.[9][11] Quantification is typically done by extracting a narrow mass window (e.g., ±5 ppm) around the analyte's exact mass. The primary advantage of HRMS is its superior selectivity, as it can distinguish the analyte from isobaric interferences (molecules with the same nominal mass but different elemental formulas).[11] While modern HRMS instruments have become competitive in sensitivity, QqQ platforms often still have an edge for achieving the absolute lowest limits of quantification.[10]
Table 2: Comparison of Mass Analyzers for Quantitative Validation
Feature
Triple Quadrupole (QqQ)
High-Resolution MS (HRMS)
Recommendation
Primary Mode
Multiple Reaction Monitoring (MRM)
Full Scan with narrow mass extraction
QqQ for targeted, routine assays.
Sensitivity
Typically offers the highest sensitivity for targeted analytes.[10]
Very good, but may be slightly less sensitive than the best QqQ.[10]
QqQ is prioritized for trace-level quantification.
Selectivity
High, based on precursor/product ion pair.
Excellent, based on high mass accuracy (resolving power).[9]
HRMS is superior if complex matrix interferences are a known issue.
Versatility
Primarily for targeted screening and quantification.[9]
Enables retrospective data analysis and unknown identification.[12]
HRMS is better for "Qual/Quant" discovery workflows.
Robustness
Generally considered highly robust for production environments.[11]
Can be less forgiving to mass calibration drift.[11]
QqQ is often favored in high-throughput settings.
Part 2: The Validation Protocol - A Step-by-Step Guide
A bioanalytical method validation aims to demonstrate that a method is suitable for its intended purpose.[2] We will follow the core parameters outlined in the ICH M10 guidance.[3] The following protocols assume the use of an LC-MS/MS system (QqQ in MRM mode) and analysis in a biological matrix like human plasma.
Workflow for Method Validation
Caption: High-level workflow for LC-MS/MS method development and validation.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other co-administered drugs.[13]
Experimental Protocol:
Analyze blank matrix samples from at least 6 different sources (e.g., 6 different plasma donors).
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Analyze a blank matrix sample spiked with the internal standard (IS).
Scientist's Rationale: Using multiple sources of matrix is crucial because individual variability can lead to unique interferences.[2] This experiment ensures that endogenous components do not produce a signal at the retention time of our analyte or IS, which would lead to artificially high results.
Acceptance Criteria (per ICH M10):
Response in blank samples should be ≤ 20% of the analyte response at the LLOQ.[2]
Response in blank samples should be ≤ 5% of the IS response.[2]
Linearity, Range, and Sensitivity (LLOQ)
Objective: To establish the concentration range over which the instrument response is proportional to the analyte concentration and to define the lowest concentration that can be measured with acceptable accuracy and precision (the LLOQ).[14]
Experimental Protocol:
Prepare a series of calibration standards in the matrix by spiking known concentrations of the analyte. A typical range might span 3-4 orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL).
The calibration curve should consist of a blank, a zero standard (matrix + IS), and at least 6 non-zero concentration levels.
Analyze the calibration curve in at least three independent runs.
Plot the peak area ratio (analyte/IS) against the nominal concentration and fit with an appropriate regression model (typically linear or quadratic with 1/x² weighting).
Scientist's Rationale: A weighted regression is critical for bioanalytical assays. It gives less weight to the high-concentration points, which have a large absolute error, and more weight to the low-concentration points, ensuring the curve is most accurate at the low end where it matters most. The LLOQ is defined as the lowest standard on the curve.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.99.
Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).[15]
The LLOQ sample must have a signal-to-noise ratio > 5 and meet the accuracy/precision criteria.
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the measurements (precision).[14]
Experimental Protocol:
Prepare Quality Control (QC) samples in matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (within 80% of the Upper Limit of Quantification, ULOQ).
Intra-day (within-run): Analyze at least 5 replicates of each QC level in a single analytical run.
Inter-day (between-run): Analyze the QC samples in at least three separate runs over at least two days.[3]
Scientist's Rationale: This is the cornerstone of validation. It demonstrates that the method is reliable and reproducible over time and under slightly different conditions. Running QCs on different days accounts for variability in instrument performance, reagent preparation, and analyst technique.
Acceptance Criteria:
The mean concentration at each level must be within ±15% of the nominal value (accuracy).
The coefficient of variation (CV%) at each level should not exceed 15% (precision).
For the LLOQ, both accuracy and precision limits are relaxed to ±20%.
Table 3: Example Accuracy and Precision Summary Data
QC Level
Nominal Conc. (ng/mL)
Intra-Day Mean (n=5)
Intra-Day Accuracy (%)
Intra-Day Precision (CV%)
Inter-Day Mean (3 Runs)
Inter-Day Accuracy (%)
Inter-Day Precision (CV%)
LLOQ
1.0
0.95
95.0
8.7
0.98
98.0
11.2
Low QC
2.5
2.61
104.4
5.4
2.55
102.0
6.8
Mid QC
100
103.2
103.2
3.1
101.7
101.7
4.5
High QC
800
789.5
98.7
2.5
795.1
99.4
3.9
Matrix Effect
Objective: To assess the influence of co-eluting matrix components on the ionization of the analyte and IS, which can cause ion suppression or enhancement.[16]
Experimental Protocol:
Prepare three sets of samples at Low and High QC concentrations:
Set A: Analyte and IS in a neat (clean) solution.
Set B: Post-extraction spike. Extract blank matrix and then spike the analyte and IS into the final extract.
Set C: Pre-extraction spike. Spike analyte and IS into blank matrix before extraction (these are the standard QC samples).
Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).
Calculate the IS-normalized MF.
Scientist's Rationale: The matrix effect is an insidious problem in LC-MS.[17] This experiment isolates the effect of the matrix on the MS signal itself, separate from any losses during sample preparation. Using a stable-isotope labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.
Acceptance Criteria: The CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.
Part 3: Advanced Insights - Fragmentation Analysis
Understanding how your molecule fragments is crucial for selecting the most specific and robust MRM transitions. For (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one (Molecular Formula: C8H16N2O2, Monoisotopic Mass: 172.12), the protonated molecule [M+H]⁺ will have an m/z of 173.1. Collision-Induced Dissociation (CID) will likely induce fragmentation at the most labile bonds.
Analytical Strategies for Enantiomeric Excess (ee) Determination of (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride
Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in drug development. The molecule (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride presents a unique analytica...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in drug development. The molecule (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride presents a unique analytical challenge due to three structural factors:
High Polarity: The presence of a primary amine hydrochloride salt makes the molecule highly water-soluble and poorly retained on standard normal-phase chiral columns.
Lack of a Strong Chromophore: The oxazolidin-2-one ring has a weak UV absorbance maximum near 200–210 nm, a region notorious for high baseline noise from mobile phase solvents.
Distance from Stereocenter: The primary amine is located at the end of a flexible butyl chain, distant from the chiral center at the 4-position of the ring, which can complicate chiral recognition mechanisms.
This guide objectively compares three field-proven methodologies for overcoming these challenges, providing researchers with the mechanistic causality and self-validating protocols needed to ensure scientific integrity.
Comparative Analysis of Analytical Methodologies
Method A: Direct Chiral HPLC via Crown Ether Complexation
This approach utilizes a specialized chiral stationary phase, such as the Crownpak CR(+), which features a chiral crown ether (e.g., (+)-18-crown-6-tetracarboxylic acid) immobilized on silica.
Mechanistic Causality: The crown ether forms a stereoselective host-guest inclusion complex specifically with protonated primary amines (-NH
3+
). Because the analyte is already a hydrochloride salt, utilizing a highly acidic mobile phase (e.g., pH 1.5 perchloric acid) ensures the amine remains fully protonated, driving robust complexation and separation[1].
Detection Challenge: Since the column solves the separation issue but not the optical issue, detection requires a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or monitoring at a low UV wavelength (200 nm) if solvent background permits.
Method B: Pre-column Derivatization with Marfey's Reagent
For laboratories lacking specialized chiral columns or CAD/ELSD detectors, indirect chiral separation via diastereomer formation is the gold standard.
Mechanistic Causality: The analyte is reacted with, commonly known as Marfey's reagent. This S
N
Ar reaction converts the enantiomers into diastereomers, which possess different physical properties and can be separated on an inexpensive, achiral C18 reverse-phase column[2]. Crucially, FDAA introduces a strong dinitrophenyl chromophore, shifting the detection wavelength to a clean 340 nm, completely bypassing the oxazolidinone's poor UV visibility.
Method C: Chiral Capillary Electrophoresis (CE)
CE offers a high-efficiency alternative utilizing chiral selectors dissolved directly in the background electrolyte.
Mechanistic Causality: Using such as highly sulfated
β
-cyclodextrin (HS-
β
-CD) provides a dual-interaction mechanism. The anionic sulfate groups engage in strong electrostatic interactions with the cationic primary amine, while the hydrophobic cavity of the cyclodextrin offers stereoselective inclusion of the oxazolidinone core[3].
Quantitative Data & Performance Comparison
The following table summarizes the operational parameters and performance metrics of the three methodologies, allowing for objective selection based on laboratory infrastructure.
Parameter
Direct Chiral HPLC (Crownpak CR+)
Pre-column Derivatization (Marfey's)
Chiral Capillary Electrophoresis (CE)
Separation Mechanism
Host-Guest Complexation
Diastereomer RP-HPLC
Electrostatic & Inclusion Complexation
Column / Capillary
Crownpak CR(+) (5 µm)
Standard C18 (e.g., Luna C18)
Fused-silica capillary
Mobile Phase / Buffer
pH 1.5 HClO
4
(aq) / Methanol
Water / Acetonitrile (Gradient)
50 mM Phosphate buffer (pH 6) + HS-
β
-CD
Detection
CAD, ELSD, or UV 200 nm
UV 340 nm (High Sensitivity)
UV 200 nm or MS
Analysis Time
Fast (< 15 min)
Medium (25 min + 1 hr prep)
Fast (< 10 min)
Resolution (
Rs
)
Good (
Rs
> 1.5)
Excellent (
Rs
> 2.0)
Excellent (
Rs
> 2.5)
Cost per Analysis
High (Specialized Column)
Low (Standard Column, Cheap Reagent)
Medium (Requires CE equipment)
Experimental Workflows & Logical Relationships
The diagram below maps the logical workflow and detection consequences of choosing either Direct Chiral HPLC or Pre-column Derivatization.
Workflow comparison: Direct Chiral HPLC vs. Pre-column Derivatization for ee determination.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.
Protocol 1: Pre-column Derivatization with Marfey's Reagent (Recommended for UV-only labs)
Sample Neutralization: Dissolve 1.0 mg of the (4S)-oxazolidinone hydrochloride sample in 100 µL of deionized water. Add 20 µL of 1 M NaHCO
3
.
Causality: The basic environment neutralizes the HCl salt, generating the free nucleophilic primary amine required to attack the fluorine atom on FDAA.
Derivatization Reaction: Add 100 µL of a 1% (w/v) solution of FDAA in acetone. Vortex and incubate the mixture at 40°C for 60 minutes in the dark.
Reaction Quenching (Critical Step): Add 20 µL of 1 M HCl to terminate the reaction.
Causality: Acidification stops the S
N
Ar reaction, prevents degradation of the reagent, and stabilizes the newly formed diastereomers for reverse-phase chromatography.
Dilution & Analysis: Dilute the mixture with 800 µL of mobile phase A (e.g., Water with 0.1% TFA). Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient of Acetonitrile/Water and monitor at 340 nm.
Self-Validation:Always prepare and inject a derivatized racemic standard (a 50:50 mixture of 4R/4S) prior to the sample. This validates that the C18 column can baseline-resolve the two diastereomers (
Rs
> 1.5) before quantifying the trace (4R) impurity in the (4S) batch.
Protocol 2: Direct Chiral HPLC (Recommended for High-Throughput / CAD labs)
Sample Preparation: Dissolve 1.0 mg of the analyte directly in 1.0 mL of the mobile phase (e.g., 0.05% perchloric acid in Water/Methanol 80:20 v/v).
Causality: Dissolving the sample in the acidic mobile phase ensures the amine remains fully protonated (-NH
3+
) prior to injection, preventing peak splitting and ensuring immediate interaction with the crown ether stationary phase.
Chromatography: Inject 5 µL onto a Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Maintain the column compartment at 15°C.
Causality: Lower column temperatures thermodynamically favor the stability of the transient host-guest complex, significantly improving enantiomeric resolution.
Detection: Monitor the eluent using a Charged Aerosol Detector (CAD) for uniform, chromophore-independent mass response.
Self-Validation: Inject a racemic standard to establish the specific elution order. On a CR(+) column, the D-enantiomer (often corresponding to the R-configuration in simple amino acids) typically elutes before the L-enantiomer (S-configuration)[1].
References
Title: Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: Recent Advances in Chiral Analysis of Proteins and Peptides (Crownpak CR+ Applications)
Source: Molecules (MDPI)
URL: [Link]
Title: Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase (Marfey's Reagent Protocols)
Source: Journal of the American Chemical Society (via ResearchGate)
URL: [Link]
Title: Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation
Source: ACS Catalysis
URL: [Link]
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride vs Boc-protected diamines
The selection of a diamine scaffold is a critical decision point in modern drug discovery and complex molecule synthesis. While traditional linear linkers offer synthetic ease, the demand for target specificity, enhanced...
Author: BenchChem Technical Support Team. Date: March 2026
The selection of a diamine scaffold is a critical decision point in modern drug discovery and complex molecule synthesis. While traditional linear linkers offer synthetic ease, the demand for target specificity, enhanced ADME properties, and orthogonal functionalization has driven the adoption of conformationally restricted chiral scaffolds.
This guide provides an objective, data-supported comparison between the traditional Boc-protected linear diamines (e.g., mono-Boc-1,4-butanediamine) and the structurally rigid (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride .
Structural and Mechanistic Divergence
The fundamental difference between these two scaffolds lies in their conformational entropy and their synthetic origins.
Boc-Protected Diamines:
Linear aliphatic diamines possess a high degree of rotational freedom. When incorporated into a drug candidate, freezing these rotatable bonds upon binding to a target protein incurs a significant entropic penalty. Furthermore, the synthesis of mono-Boc diamines from symmetrical precursors (like 1,4-butanediamine) requires careful desymmetrization techniques to avoid statistical mixtures of free, mono-, and bis-protected species. The Boc group is strictly a transient protecting group, highly labile to acidic conditions (e.g., TFA, HCl), and must be removed to reveal the active amine.
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one Hydrochloride:
This scaffold is derived from the chiral pool—specifically, the reduction of L-lysine to L-lysinol, followed by cyclization of the 1,2-aminoalcohol moiety using phosgene or 1,1'-carbonyldiimidazole (CDI)[1].
Conformational Restriction: The oxazolidinone ring locks the
α
-carbon and adjacent heteroatoms into a rigid geometry, significantly reducing the entropic penalty upon target binding.
Dual-Purpose Functionality: Unlike the Boc group, the oxazolidinone ring is entirely stable to acidic conditions. It can be retained in the final molecule as a potent pharmacophore—capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O), which has been shown to improve membrane permeability in Caco-2 cell models[2]. Alternatively, it can be orthogonally cleaved under strong basic conditions to reveal a chiral 1,2-amino alcohol.
Fig 1: Synthetic divergence of conformationally restricted oxazolidinones vs linear Boc-diamines.
Thermodynamic and Kinetic Profiling
To objectively evaluate which scaffold to deploy, one must analyze their thermodynamic stability and physicochemical contributions to the parent molecule. The table below summarizes the comparative data[3][4].
The following protocols demonstrate the causality behind the handling of these two distinct chemical entities.
Protocol A: Selective Mono-Boc Protection of Linear Diamines
Rationale: Direct treatment of symmetrical diamines with Boc
2
O yields a statistical mixture. By utilizing chlorotrimethylsilane (TMSCl) in methanol, exactly 1.0 equivalent of HCl is generated in situ. This selectively protonates one amine, rendering it non-nucleophilic, and forces the Boc
2
O to react exclusively with the remaining free amine.
Preparation: Dissolve 1,4-butanediamine (10.0 mmol) in anhydrous methanol (30 mL) and cool to 0 °C under an inert atmosphere.
In Situ Protonation: Add TMSCl (10.0 mmol) dropwise over 10 minutes. Stir for 30 minutes as the solution warms to room temperature.
Protection: Add Boc
2
O (10.0 mmol) dissolved in methanol (10 mL) dropwise. Stir for 1 hour at room temperature.
Workup: Concentrate the mixture in vacuo. Dilute the residue with water (20 mL) and wash with diethyl ether to remove trace bis-protected impurities.
Isolation: Adjust the aqueous layer to pH >12 using 4N NaOH to liberate the mono-protected free base. Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na
2
SO
4
, and concentrate to yield the pure mono-Boc diamine.
Protocol B: Amide Coupling & Orthogonal Deprotection of the Oxazolidinone Scaffold
Rationale: The (4S)-oxazolidinone is supplied as a hydrochloride salt to prevent oxidative degradation of the terminal primary amine. A non-nucleophilic base (DIPEA) is required to liberate the amine for coupling. The oxazolidinone ring remains entirely intact during standard peptide coupling[1].
Activation: In a dry flask, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir for 5 minutes.
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise. The excess base neutralizes the HCl salt and drives the coupling. Stir at room temperature for 2 hours.
Workup: Quench with saturated aqueous NH
4
Cl, extract with ethyl acetate, wash with 5% LiCl (to remove DMF), dry, and concentrate.
Orthogonal Cleavage (Optional): To unmask the chiral 1,2-amino alcohol, dissolve the coupled product in a 1:1 mixture of 1M aqueous Ba(OH)
2
and 1,4-dioxane. Reflux for 12 hours, neutralize with H
2
SO
4
(precipitating BaSO
4
), filter, and concentrate.
Fig 2: Orthogonal deprotection logic for linear vs cyclic diamine scaffolds.
Conclusion & Application Strategy
The choice between these two reagents dictates the downstream trajectory of the synthesis.
Select Boc-protected diamines when building highly flexible PROTAC linkers or when the synthetic route requires late-stage acidic deprotection.
Select (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride when designing peptidomimetics, overcoming entropic barriers in receptor binding, or when the synthetic route involves harsh acidic conditions that would prematurely cleave a Boc group. The ability of the oxazolidinone to act as a membrane-permeable pharmacophore makes it a superior building block for CNS and antibacterial drug development[2].
References
Ranaldi, G., et al. "Transport of the antibacterial agent oxazolidin-2-one and derivatives across intestinal (Caco-2) and renal (MDCK) epithelial cell lines". Antimicrobial Agents and Chemotherapy. URL: [Link]
Ha, H.-J., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof". Journal of the Mexican Chemical Society. URL: [Link]
Personal protective equipment for handling (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-onehydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling active pharmaceutical intermediates (APIs) such as (4...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling active pharmaceutical intermediates (APIs) such as (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride , understanding the physical chemistry of the compound is the cornerstone of laboratory safety.
This guide synthesizes regulatory standards with field-proven methodologies to provide a comprehensive, self-validating operational protocol for researchers and drug development professionals.
Mechanistic Hazard Profile & Causality
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride is a chiral, biologically active intermediate frequently utilized in the synthesis of oxazolidinone-class therapeutics. Handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450)[1].
Physical State Causality : As a hydrochloride salt, this compound is highly crystalline and hygroscopic. While ambient moisture can cause clumping, mechanical manipulation (e.g., scraping, weighing) of the dry powder generates fine, easily aerosolized particulates.
Biological & Chemical Causality : The primary amine hydrochloride is a known mucosal and ocular irritant. Furthermore, the oxazolidinone pharmacophore possesses intrinsic biological activity. Unintended inhalation or dermal absorption can lead to respiratory sensitization or systemic exposure. Therefore, engineering controls must be prioritized over Personal Protective Equipment (PPE) as the primary line of defense[2].
Quantitative PPE Specifications & Operational Thresholds
To ensure a self-validating safety system, PPE selection must be paired with strict operational thresholds. The following table summarizes the quantitative requirements for handling this specific API intermediate.
PPE / Control Category
Standard / Specification
Operational Threshold & Replacement
Mechanistic Justification
Engineering Control
Chemical Fume Hood (Face velocity: 80–100 fpm)
Continuous operation during powder manipulation.
Captures aerosolized API dust before it enters the worker's breathing zone[3].
Hand Protection
Nitrile Gloves (≥4 mil thickness)
Replace every 2 hours or immediately upon visible contamination.
Nitrile provides superior barrier protection against amine salts and associated organic solvents[4].
Eye Protection
ANSI Z87.1 Compliant Splash Goggles
Continuous wear in the designated handling area.
Prevents severe corneal irritation from airborne hygroscopic HCl dust[5].
Body Protection
Fluid-resistant, knee-length Lab Coat
Launder weekly; strictly prohibit wear outside the lab.
Prevents accumulation of API powder on street clothes and subsequent cross-contamination[6].
Step-by-Step Experimental Workflows
The following protocols are designed to minimize aerosol generation and ensure complete containment during routine laboratory operations.
Protocol A: Safe Weighing and Dispensing (High Dust Risk)
Handling dry powders presents the highest risk of inhalation exposure. This procedure must be conducted within a certified chemical fume hood or a ventilated balance enclosure[7].
Preparation : Line the floor of the fume hood with a disposable, chemical-resistant bench pad. Place the analytical balance on the pad. Ground all equipment to prevent static buildup, which causes fine powders to scatter.
PPE Donning : Don a fluid-resistant lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves. Double-gloving is critical when handling biologically active intermediates[4].
Dispensing : Using an anti-static micro-spatula, carefully transfer the (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one hydrochloride from its primary container to a pre-tared weigh boat. Causality note: Avoid dropping the powder from a height, as the kinetic energy will aerosolize the fine HCl salt particles.
Transfer & Capping : Immediately transfer the weighed solid into the reaction vessel or volumetric flask. Seal the vessel tightly before removing it from the ventilated enclosure.
Decontamination : Do not dry-sweep spilled powder. Use a damp, lint-free wipe (moistened with water or 70% ethanol) to wipe down the spatula, balance, and bench pad. The high water solubility of the hydrochloride salt ensures rapid and complete removal via wet-wiping[7].
Verification (Self-Validation) : After wet-wiping, visually inspect the bench pad under the fume hood lighting for any remaining crystalline sheen. Re-tare the analytical balance; a stable zero reading confirms no residual powder is trapped in the draft shield.
Protocol B: Spill Response and Disposal
In the event of a localized powder spill outside of the fume hood:
Isolation : Immediately restrict access to the spill area to prevent tracking the powder throughout the laboratory.
Containment & Neutralization : Do not use a standard vacuum cleaner, which will exhaust fine dust back into the room. Instead, cover the spilled powder with absorbent pads slightly dampened with water to solubilize and trap the salt.
Collection : Carefully scoop the dampened pads and dissolved residue into a rigid, sealable hazardous waste container.
Waste Segregation : Label the container as "Hazardous Solid Waste: Amine Hydrochloride / Biologically Active Intermediate." Dispose of it in accordance with institutional and EPA/RCRA guidelines.
Verification (Self-Validation) : Swab the perimeter of the spill zone with a damp pH indicator strip. Since the API is an amine hydrochloride salt, an acidic/neutral pH shift compared to the baseline floor/bench pH confirms complete removal of the residue.
Workflow Visualization: Hierarchy of Controls
The following diagram illustrates the logical relationship between hazard assessment, engineering controls, and procedural execution when handling this specific compound.
Workflow for handling (4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one HCl powder safely.
References
[1] Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). Available at:[Link]
[2] Working with Chemicals - Prudent Practices in the Laboratory - National Center for Biotechnology Information (NCBI). Available at:[Link]
[5] Personal Protective Equipment Requirements for Laboratories - North Carolina State University (NCSU) Environmental Health and Safety. Available at:[Link]